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  • Product: Pyrido[2,3-b]pyrazine-8-carboxylic acid
  • CAS: 893723-38-1

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of Pyrido[2,3-b]pyrazine-8-carboxylic Acids: A Technical Guide for Drug Development

Foreword: Unlocking the Potential of a Privileged Scaffold The pyrido[2,3-b]pyrazine core is a compelling scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrido[2,3-b]pyrazine core is a compelling scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for designing molecules that can effectively interact with a range of biological targets.[1] The introduction of a carboxylic acid moiety at the 8-position further enhances the potential of this scaffold, offering a key interaction point for target binding and influencing the physicochemical properties that govern a compound's journey through the body.

This technical guide provides an in-depth exploration of the pharmacokinetic considerations for pyrido[2,3-b]pyrazine-8-carboxylic acid compounds. As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this chemical class is paramount to translating promising in vitro activity into in vivo efficacy and safety. We will dissect the key experimental workflows, offer insights into the causality behind methodological choices, and provide a framework for the rational design of compounds with favorable pharmacokinetic properties.

The Crucial Role of Physicochemical Properties in Pharmacokinetics

The journey of a drug from administration to its site of action and eventual elimination is fundamentally governed by its physicochemical properties. For the pyrido[2,3-b]pyrazine-8-carboxylic acid class, the interplay between the heterocyclic core and the acidic functional group dictates its behavior in a biological environment.

Solubility: The Gateway to Absorption

Aqueous solubility is a critical prerequisite for the absorption of orally administered drugs. The carboxylic acid group at the 8-position of the pyrido[2,3-b]pyrazine scaffold introduces pH-dependent solubility. At the low pH of the stomach, the carboxylic acid will be protonated and less soluble, while in the more neutral to alkaline environment of the small intestine, it will be ionized, leading to increased solubility.

Key Insight: Understanding the pKa of the carboxylic acid and the compound's solubility at different pH values is essential for predicting its dissolution and subsequent absorption in the gastrointestinal tract.

Lipophilicity and Permeability: Crossing Biological Membranes

While solubility is crucial for getting a drug into solution, lipophilicity (often measured as logP or logD) is a key driver of its ability to permeate across the lipid bilayers of cell membranes. A delicate balance must be struck; a compound that is too lipophilic may have poor aqueous solubility and can be sequestered in fatty tissues, while a compound that is too polar may struggle to cross cell membranes.

The pyrido[2,3-b]pyrazine core is relatively lipophilic, and the addition of a carboxylic acid group will decrease lipophilicity, particularly at physiological pH where it is ionized. This can present a challenge for passive diffusion across the intestinal epithelium.

A Strategic Approach to In Vitro ADME Profiling

A tiered and systematic in vitro ADME screening cascade is essential for the early identification of pharmacokinetic liabilities and for guiding the optimization of lead compounds.[2]

Early Stage Screening: High-Throughput Assessment of Key Liabilities

In the initial phases of drug discovery, the focus is on rapidly assessing fundamental ADME properties to triage compounds and establish preliminary structure-activity relationships (SAR).

Table 1: Key In Vitro ADME Assays for Early-Stage Profiling of Pyrido[2,3-b]pyrazine-8-carboxylic Acids

ADME Parameter Assay Purpose Key Considerations for this Scaffold
Absorption Kinetic Aqueous SolubilityTo determine solubility at different pH values (e.g., pH 2.0, 5.0, 7.4).The carboxylic acid will significantly influence pH-dependent solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive permeability.Provides a baseline for transcellular diffusion without the influence of transporters.
Metabolism Liver Microsomal StabilityTo evaluate susceptibility to Phase I metabolism by cytochrome P450 enzymes.[3]The heterocyclic core may be susceptible to oxidation.
Distribution Plasma Protein Binding (Equilibrium Dialysis)To determine the fraction of drug bound to plasma proteins.[4]Acidic drugs often bind to albumin. High protein binding can limit the free drug concentration.[5][6]
Lead Optimization: Mechanistic Insights and Refined Characterization

As promising candidates emerge, a more detailed in vitro characterization is required to build a comprehensive pharmacokinetic profile and to predict in vivo behavior.

The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8][9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[7]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated for both A-to-B and B-to-A directions.

  • Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[9]

Causality Behind Experimental Choices: The use of a 21-day culture period allows the Caco-2 cells to differentiate and form tight junctions, which is critical for a reliable model of the intestinal barrier.[7] Measuring permeability in both directions is essential to identify active efflux, a common mechanism of poor oral bioavailability.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed_cells->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound_A Add compound to Apical side teer->add_compound_A add_compound_B Add compound to Basolateral side teer->add_compound_B sample_A Sample from Basolateral side add_compound_A->sample_A A to B sample_B Sample from Apical side add_compound_B->sample_B B to A lcms Quantify compound concentration by LC-MS/MS sample_A->lcms sample_B->lcms papp Calculate Papp (A-B) and Papp (B-A) lcms->papp efflux Calculate Efflux Ratio papp->efflux

Caption: Workflow of the Caco-2 permeability assay.

Understanding the metabolic fate of a compound is critical for predicting its clearance and identifying potential drug-drug interactions or the formation of active or toxic metabolites.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (from human, rat, or other relevant species) and a NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[3] The inclusion of a NADPH regenerating system is essential to support the catalytic activity of these enzymes.

Insight for Pyrido[2,3-b]pyrazine-8-carboxylic Acids: The carboxylic acid moiety makes these compounds potential substrates for Phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[10][11] Therefore, follow-up studies in hepatocytes, which contain both Phase I and Phase II enzymes, are recommended.

Assessing the potential of a compound to inhibit major CYP450 isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)

  • Incubation: Human liver microsomes are incubated with a specific fluorogenic probe substrate for each CYP isoform (e.g., CYP3A4, CYP2D6, etc.) in the presence of varying concentrations of the test compound.

  • Fluorescence Reading: The formation of the fluorescent metabolite is measured over time using a plate reader.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Causality Behind Experimental Choices: Fluorogenic probe substrates provide a rapid and sensitive method for assessing CYP450 activity in a high-throughput format.[12] Using a panel of the major drug-metabolizing CYP isoforms provides a comprehensive assessment of the potential for clinical drug-drug interactions.[13]

Case Study: Pharmacokinetics of Pazopanib

Pazopanib, an approved anti-cancer agent, contains a related indazolylpyrimidine core and provides valuable insights into the potential pharmacokinetic properties of N-heterocyclic compounds.

  • Absorption: Pazopanib exhibits pH-dependent solubility and its absorption is significantly increased when taken with food.[14] Its oral bioavailability is in the range of 14-39%.[15]

  • Distribution: Pazopanib is highly bound to plasma proteins (>99.5%).[15][16]

  • Metabolism: It is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[14][15][16][17]

  • Excretion: The majority of the drug is eliminated in the feces, with less than 4% excreted in the urine.[14][15][16][17]

Key Takeaway: The pharmacokinetic profile of Pazopanib highlights the importance of considering formulation strategies to overcome solubility-limited absorption and the central role of CYP3A4 in the metabolism of such scaffolds.

In Vivo Pharmacokinetic Studies: The Bridge to Clinical Translation

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential to understand the integrated ADME properties of a compound in a whole organism.[18]

Study Design and Key Parameters

A well-designed in vivo PK study will determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Dosing: A cohort of rats is administered the test compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using non-compartmental analysis.

Causality Behind Experimental Choices: The inclusion of an IV dosing arm is critical as it allows for the determination of absolute oral bioavailability by comparing the area under the curve (AUC) of the PO and IV routes. Serial blood sampling provides a detailed picture of the drug's concentration-time profile.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Administer IV dose to one cohort blood_sample Collect serial blood samples iv_dose->blood_sample po_dose Administer PO dose to another cohort po_dose->blood_sample plasma_prep Prepare plasma by centrifugation blood_sample->plasma_prep lcms Quantify drug in plasma by LC-MS/MS plasma_prep->lcms pk_analysis Perform pharmacokinetic analysis (NCA) lcms->pk_analysis determine_params Determine CL, Vd, t½, F% pk_analysis->determine_params

Caption: Workflow for a typical in vivo pharmacokinetic study.

Structure-Activity Relationships and a Forward Look

The systematic collection of ADME data for a series of pyrido[2,3-b]pyrazine-8-carboxylic acid analogs will enable the development of robust structure-activity relationships. Key questions to address include:

  • How do substituents on the pyridopyrazine core influence metabolic stability and CYP450 inhibition?

  • Can modifications distal to the carboxylic acid be used to modulate plasma protein binding and permeability?

  • Are there specific structural motifs that are prone to glucuronidation?

By integrating in vitro ADME data with in vivo pharmacokinetic results, a comprehensive understanding of the disposition of this important class of compounds can be achieved, paving the way for the development of safe and effective new medicines.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). WuXi AppTec.
  • Pazopanib hydrochloride: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com.
  • Pazopanib. (2023, November 29). In Wikipedia.
  • Pharmacokinetics of pazopanib: a review of the determinants, influencing factors and the clinical importance of therapeutic drug monitoring. (2025, December 26). Journal of Pharmacy and Pharmacology.
  • Gardiner, P., & Jansson, L. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 914-921.
  • pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Zhivkova, Z., & Doytchinova, I. (2012). Quantitative structure--plasma protein binding relationships of acidic drugs. Journal of Pharmaceutical Sciences, 101(12), 4627-4641.
  • Zhivkova, Z., & Doytchinova, I. (2012). Quantitative Structure—Plasma Protein Binding Relationships of Acidic Drugs. Journal of Pharmaceutical Sciences, 101(12), 4627-4641.
  • Gautier, A., et al. (2021). Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC. Pharmaceutics, 13(9), 1483.
  • Lazzaro, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3362-3367.
  • Zhivkova, Z., & Doytchinova, I. (2017). Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. AAPS PharmSciTech, 18(7), 2735-2746.
  • Souhaili-el-Amri, H., et al. (1993). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 23(12), 1383-1391.
  • Caco2 assay protocol. (n.d.).
  • Krämer, S. D., et al. (2007). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 92(9), 3176-3189.
  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Medicinal Chemistry, 56(9), 3733-3741.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. (2009). Yao Xue Xue Bao, 44(11), 1205-1211.
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
  • Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion. (2018). Clinical Pharmacology in Drug Development, 7(8), 849-857.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Liu, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 586-594.
  • Volpe, D. A. (2008).
  • Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. (2023, June 5). Crystal Growth & Design.
  • In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (n.d.).
  • Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1. (n.d.). Benchchem.
  • Gedatolisib. (2023, November 22). In Wikipedia.
  • Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystalliz
  • FDA Grants Fast Track Designation to Gedatolisib for Metastatic Breast Cancer. (2022, January 19). OncLive.
  • Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors. (2020). Clinical Cancer Research, 26(4), 819-827.
  • Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactiv
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 439-444.
  • Pyrido[2,3-b]pyrazine-8-carboxylic acid. (n.d.). Benchchem.
  • Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. (2023, October 25). Journal of Medicinal Chemistry.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Mackenzie, P. I., et al. (2019). The UDP-glycosyltransferase (UGT) superfamily: new members, new functions, and novel paradigms. Physiological Reviews, 99(2), 1153-1222.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467-486.
  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. (2016, July 25). PLOS ONE.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). ChemMedChem, 11(7), 675-685.
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2018). Molecules, 23(10), 2484.
  • Metabolic stability of target compounds in liver microsomes. (n.d.).
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (2010, August 1). Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Crystal Structure Analysis of Pyrido[2,3-b]pyrazine-8-carboxylic Acid: A Predictive and Comparative Technical Guide

Executive Summary The structural elucidation of heterocyclic scaffolds is a critical bottleneck in rational drug design. Pyrido[2,3-b]pyrazine-8-carboxylic acid represents a highly privileged pharmacophore, frequently de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic scaffolds is a critical bottleneck in rational drug design. Pyrido[2,3-b]pyrazine-8-carboxylic acid represents a highly privileged pharmacophore, frequently deployed in the development of kinase inhibitors and other targeted therapeutics[1]. While isolated single-crystal X-ray diffraction (SCXRD) data for this exact unsubstituted acid can be elusive due to crystallization challenges, its solid-state architecture can be rigorously modeled. By leveraging comparative crystallography from highly homologous derivatives—such as and—we can establish a highly accurate predictive model of its supramolecular assembly[2][3].

This whitepaper provides an authoritative guide on the molecular architecture, experimental SCXRD workflows, and pharmacophore implications of the pyrido[2,3-b]pyrazine-8-carboxylic acid scaffold.

Molecular Architecture & Predictive Supramolecular Assembly

The solid-state behavior of Pyrido[2,3-b]pyrazine-8-carboxylic acid is governed by a delicate balance of strong hydrogen bonding and π−π stacking interactions.

  • Planarity and Conjugation: The fused bicyclic pyrido[2,3-b]pyrazine core is highly planar due to extended sp2 hybridization. SCXRD data from related esters confirm that the dihedral angle between the pyrazine and pyridine rings is typically less than 2.0°[3].

  • Carboxylic Acid Dimerization: The 8-carboxylic acid moiety introduces a dominant hydrogen-bonding vector. In non-polar or moderately polar crystallization environments, this group will almost exclusively form a robust R22​(8) homodimer via O-H···O interactions, anchoring the crystal lattice.

  • Offset π−π Stacking: The electron-deficient nature of the nitrogen-rich pyrazine ring creates electrostatic repulsion if stacked directly face-to-face. Consequently, the molecules engage in offset π−π stacking (centroid-to-centroid distances of ~3.4–3.7 Å) to minimize π -electron repulsion while maximizing dispersion forces[2][3].

Interactions Core Pyrido[2,3-b]pyrazine- 8-carboxylic acid Carboxyl 8-Carboxylic Acid Moiety Core->Carboxyl Pyrazine Pyrazine Nitrogens (N1, N4) Core->Pyrazine Aromatic Aromatic Scaffold (Planar Core) Core->Aromatic Dimer O-H···O Dimerization (R2,2(8) Motif) Carboxyl->Dimer CHN C-H···N Hydrogen Bonds Pyrazine->CHN PiPi Offset π-π Stacking (Centroid ~3.6 Å) Aromatic->PiPi

Fig 2. Predictive supramolecular interaction network for Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Methodology: Single-Crystal X-ray Diffraction (SCXRD) Protocol

To obtain high-resolution structural data for this specific compound, researchers must employ a rigorously controlled, self-validating workflow.

Step 1: Single-Crystal Growth via Slow Evaporation
  • Protocol: Dissolve 10–15 mg of the synthesized Pyrido[2,3-b]pyrazine-8-carboxylic acid in a 1:1 (v/v) mixture of Chloroform and Methanol. Filter the solution through a 0.22 μ m PTFE syringe filter into a clean borosilicate glass vial. Puncture the cap with a single needle hole and leave undisturbed in a vibration-free environment at 298 K.

  • Causality & Validation: The choice of a binary aprotic/protic solvent system is deliberate. Methanol solvates the carboxylic acid to prevent rapid, amorphous precipitation, while chloroform drives the offset π−π stacking as the methanol slowly evaporates[3]. Self-Validation: The protocol is validated via polarized light microscopy; the appearance of block-like or plate-like crystals with sharp extinction under cross-polarizers confirms successful ordered nucleation. A lack of birefringence indicates failed (amorphous) precipitation, requiring solvent adjustment.

Step 2: SCXRD Data Collection
  • Protocol: Mount a suitable single crystal on a MiTeGen loop using Paratone-N oil. Transfer immediately to a goniometer equipped with a cold stream of nitrogen gas set to 100 K. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality & Validation: Data collection at 100 K is not merely standard practice; it is a critical requirement for resolving the hydrogen atoms of the 8-carboxylic acid moiety[3]. Lowering the temperature minimizes thermal atomic displacement (Debye-Waller factors), thereby enhancing the high-angle diffraction yield. Self-Validation: This step is validated by checking the internal merging R-factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms that the crystal did not undergo destructive phase transitions or cracking during flash-cooling.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (). Ensure hydrogen atoms attached to carbons are placed in calculated positions, while the carboxylic acid hydrogen is located from the difference Fourier map and refined freely if data quality permits.

Workflow A Compound Synthesis & Purification B Solvent Screening (e.g., CHCl3/MeOH) A->B C Slow Evaporation Crystallization (298K) B->C D SCXRD Data Collection (Mo Kα, 100K) C->D E Structure Solution (SHELXT/SHELXL) D->E F Supramolecular Packing Analysis E->F

Fig 1. Standardized workflow for single-crystal growth and X-ray diffraction analysis.

Quantitative Structural Parameters

Based on the crystallographic analysis of closely related analogs, the following quantitative parameters define the 3D architecture of the Pyrido[2,3-b]pyrazine-8-carboxylic acid scaffold[2][3].

Structural ParameterPredictive Value / RangeCausality / Mechanistic OriginReference Analog
Pyridine-Pyrazine Dihedral Angle < 2.0° (Highly planar)Extended sp2 hybridization and π -conjugation across the fused bicyclic system.Methyl pyrido[2,3-b]pyrazine-3-carboxylate[3]
π−π Centroid Distance 3.43 - 3.70 ÅElectron-deficient pyrazine ring promotes offset stacking to minimize electrostatic repulsion.2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine[2]
O-H···O Hydrogen Bond Length 2.60 - 2.65 ÅStrong electrostatic attraction driving the formation of the R22​(8) carboxylic acid homodimer.General Carboxylic Acid Dimers
C-H···N Interaction Length 3.33 - 3.47 ÅWeak dipole interactions stabilizing the 3D supramolecular network.Methyl pyrido[2,3-b]pyrazine-3-carboxylate[3]

Pharmacophore Modeling & Drug Development Implications

The crystallographic parameters of Pyrido[2,3-b]pyrazine-8-carboxylic acid directly translate into its utility in drug development, particularly in the design of[1].

  • Hinge-Binding Rigidity: The extreme planarity of the core (< 2.0° dihedral angle) is a massive thermodynamic advantage. It allows the molecule to slot into the narrow ATP-binding pocket of kinases with minimal entropic penalty upon binding[3].

  • Directional Hydrogen Bonding: The N1 and N4 pyrazine nitrogens act as potent, geometrically fixed hydrogen bond acceptors. In kinase inhibition, these nitrogens typically interact with the backbone amide of the hinge region (e.g., a Methionine residue).

  • Solvent-Channel Targeting: The 8-carboxylic acid moiety provides a highly directional vector pointing away from the hinge. This can be exploited to form salt bridges with conserved lysine residues in the kinase active site, or it can be synthetically derivatized into amides to probe solvent-exposed regions, thereby enhancing target selectivity.

References

  • Crundwell, G., et al. "Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine." Acta Crystallographica Section E: Crystallographic Communications, 2019. URL:[Link]

  • Fun, H. K., et al. "Methyl pyrido[2,3-b]pyrazine-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 2012. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Fidanze, S., et al. "2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine." Acta Crystallographica Section E: Structure Reports Online, 2009. URL:[Link]

Sources

Foundational

Electronic Properties and Computational Modeling of Pyrido[2,3-b]pyrazine-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Pyrido[2,3-b]pyrazine-8-carboxylic acid (CAS: 893723-38-1)[1] is a highly rigid, planar, and electron-deficient bicyclic heterocycle that serves as a "privileged" scaffold in both medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazine-8-carboxylic acid (CAS: 893723-38-1)[1] is a highly rigid, planar, and electron-deficient bicyclic heterocycle that serves as a "privileged" scaffold in both medicinal chemistry and materials science. The strategic positioning of the carboxylic acid moiety at the 8-position acts as a critical anchor, facilitating robust hydrogen bonding in biological targets (such as kinases and DNA gyrase) and enabling metal coordination in advanced materials[2]. This whitepaper provides an in-depth analysis of the molecule's electronic properties and outlines field-proven computational workflows for modeling its behavior, ensuring scientific rigor and self-validating experimental design.

Structural and Electronic Properties

The intrinsic electronic behavior of the pyrido[2,3-b]pyrazine core is dictated by its high nitrogen content, which creates a highly polarized molecular electrostatic potential (MEP)[2].

  • Frontier Molecular Orbitals (FMOs): Density Functional Theory (DFT) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the pyridine ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is highly concentrated on the electron-withdrawing pyrazine ring and the 8-carboxylic acid group[2][3].

  • Band Gap ( Egap​ ) & NLO Properties: The scaffold exhibits a remarkably narrow energy band gap, often ranging from 1.67 eV to 3.44 eV depending on the specific solvent environment and substitution pattern[3][4]. This low Egap​ facilitates intramolecular charge transfer (ICT), making these derivatives highly responsive nonlinear optical (NLO) materials and excellent candidates for aggregation-induced emission (AIE) applications[3][4].

  • Photodynamics: Advanced nonadiabatic molecular dynamics simulations demonstrate that pyrido[2,3-b]pyrazine complexes undergo ultrafast Proton-Coupled Electron Transfer (PCET) upon photo-excitation. The presence of adjacent nitrogen atoms stabilizes the reactive ππ∗ charge-transfer electronic state, which is a critical factor for the molecule's photodynamic stability[5].

Quantitative Electronic Parameters

The following table summarizes representative global reactivity parameters for pyrido[2,3-b]pyrazine derivatives, derived from benchmarked DFT computations at the B3LYP/6-31G(d,p) level[2][3][4].

Electronic PropertyRepresentative ValueComputational LevelSignificance
HOMO Energy -5.34 to -6.12 eVB3LYP/6-31G(d,p)Indicates electron-donating capability.
LUMO Energy -2.68 to -3.70 eVB3LYP/6-31G(d,p)Indicates electron-accepting capability.
Band Gap ( Egap​ ) 1.67 to 3.44 eVB3LYP/6-31G(d,p)Determines ICT and NLO responsiveness.
Chemical Hardness ( η ) ~ 1.72 eVB3LYP/6-31G(d,p)Resistance to charge transfer; lower = more reactive.
Chemical Softness ( S ) ~ 0.29 eV −1 B3LYP/6-31G(d,p)High softness correlates with high polarizability.
Dipole Moment ( μ ) ~ 4.85 DebyeB3LYP/6-31G(d,p)Dictates solubility and electrostatic binding affinity.

Computational Modeling Workflows

To ensure trustworthiness and reproducibility, computational investigations of Pyrido[2,3-b]pyrazine-8-carboxylic acid must follow self-validating protocols.

Protocol A: Self-Validating DFT Optimization

Causality: The B3LYP functional provides an optimal balance of electron correlation for organic heterocycles. The 6-31G(d,p) basis set is strictly required because the polarization functions (d,p) are necessary to accurately model the electron density and lone pairs around the highly electronegative oxygen and nitrogen atoms[3].

  • Initial Conformer Generation: Generate the 3D structure of the molecule and perform a preliminary molecular mechanics (e.g., MMFF94) cleanup to resolve steric clashes.

  • Geometry Optimization: Execute DFT calculations using B3LYP/6-31G(d,p) in a simulated solvent environment (e.g., PCM model for water) if modeling biological systems.

  • Frequency Validation (Critical Step): Perform a vibrational frequency calculation on the optimized geometry. The structure is only valid if it yields zero imaginary frequencies. An imaginary frequency > 0 indicates a transition state rather than a true global minimum, requiring structural perturbation and re-optimization.

  • Property Extraction: Extract the FMO energies, MEP surface, and calculate global reactivity descriptors (Hardness η=(I−A)/2 ).

Protocol B: Molecular Docking & Dynamics

Pyrido[2,3-b]pyrazine derivatives are potent inhibitors of targets like KRAS, PI3K, and bacterial DNA gyrase[2][3][6]. The 8-carboxylic acid acts as a primary pharmacophore anchor, forming strong hydrogen bonds with critical hinge region residues (e.g., Asn116, Asp119 in KRAS)[6].

  • Ligand Preparation: Assign Gasteiger partial charges based on the validated DFT MEP surface. Ensure the 8-COOH group is modeled in its physiologically relevant deprotonated state (carboxylate) at pH 7.4.

  • Receptor Preparation: Prepare the target kinase by adding polar hydrogens and optimizing the hydrogen-bond network in the ATP-binding pocket.

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) for conformational searching. Score the poses based on the binding energy ( ΔG ) and the formation of specific hydrogen bonds with the pyrazine nitrogens and the 8-carboxylate group.

  • MD Simulation Validation: Subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation. Monitor the Root Mean Square Deviation (RMSD) of the ligand. Causality: If the RMSD fluctuates wildly (> 3 Å), the docking pose is an artifact of the rigid grid and is dynamically unstable. A stable RMSD confirms a true binding event.

Visualizations

Computational_Workflow Start Initial 3D Conformer (Pyrido[2,3-b]pyrazine-8-COOH) Opt DFT Geometry Optimization B3LYP / 6-31G(d,p) Start->Opt Input Coordinates Freq Vibrational Frequencies (Zero Imaginary Freqs) Opt->Freq Minimized Geometry Freq->Opt Imaginary Freq > 0 (Re-optimize) Prop Electronic Properties (FMOs, MEP, NLO) Freq->Prop Validated Minimum Dock Molecular Docking (Target: Kinase / DNA Gyrase) Prop->Dock ESP Charges & Topology MD Molecular Dynamics (100 ns) (RMSD / RMSF Validation) Dock->MD Top Pose Complex

Fig 1: Self-validating computational workflow from DFT optimization to MD simulation.

Mechanism Ligand 8-COOH Pyrido-pyrazine Core Hbond H-Bonding Network (N-atoms & COOH) Ligand->Hbond Pharmacophore Anchoring Target Target Kinase Hinge Region (e.g., KRAS / PI3K) Hbond->Target High Affinity Binding Inhibition Competitive ATP Inhibition Target->Inhibition Displacement of ATP Effect Downstream Signal Termination Inhibition->Effect Pathway Blockade

Fig 2: Pharmacological mechanism of pyrido[2,3-b]pyrazine derivatives via kinase inhibition.

Conclusion

Pyrido[2,3-b]pyrazine-8-carboxylic acid is a highly versatile molecule whose electronic properties—specifically its low band gap and highly polarized electrostatic potential—make it an ideal candidate for both advanced optoelectronics and targeted drug discovery. By employing rigorous, self-validating computational workflows (DFT B3LYP/6-31G(d,p) coupled with MD simulations), researchers can accurately predict its behavior, optimize its binding affinity, and accelerate the development of novel therapeutics and materials.

References

  • [6] Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. ikm.org.my. URL:

  • [2] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. researchgate.net. URL:

  • [3] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. rsc.org. URL:

  • [1] Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1. sigmaaldrich.com. URL:

  • [5] Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. chemrxiv.org. URL:

  • [4] Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. researchgate.net. URL:

  • Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1. benchchem.com. URL:

Sources

Exploratory

The Pyrido[2,3-b]pyrazine-8-carboxylic Acid Scaffold: A Comprehensive Guide to Synthesis, Kinase Inhibition, and Broad-Spectrum Biological Applications

Executive Summary & Chemical Ontology The pyrido[2,3-b]pyrazine core represents a privileged nitrogen-containing heterocyclic scaffold in modern drug discovery[1]. Specifically, Pyrido[2,3-b]pyrazine-8-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

The pyrido[2,3-b]pyrazine core represents a privileged nitrogen-containing heterocyclic scaffold in modern drug discovery[1]. Specifically, Pyrido[2,3-b]pyrazine-8-carboxylic acid (CAS: 893723-38-1, Formula: C8H5O2N3) serves as a highly versatile building block. The presence of the nitrogen atoms in both the pyrazine and pyridine rings provides critical hydrogen bond acceptor sites that mimic the adenine ring of ATP[2][3]. Furthermore, the 8-carboxylic acid moiety acts as a vital synthetic handle, allowing for amide coupling and functionalization directed toward the solvent-exposed regions of target protein active sites. This structural geometry has proven exceptionally effective in developing kinase inhibitors, anti-inflammatory agents, and broad-spectrum antimicrobials[1][3][4].

Mechanistic Pathways in Oncology: Overcoming TKI Resistance

A primary application of pyrido[2,3-b]pyrazine derivatives is in the field of targeted oncology, specifically as inhibitors of ATP-consuming proteins such as Transforming Growth Factor-beta (TGF-β) receptor kinases and the Epidermal Growth Factor Receptor (EGFR)[2][3].

The Causality of Kinase Inhibition

First-generation Tyrosine Kinase Inhibitors (TKIs) like erlotinib and gefitinib are highly effective against Non-Small Cell Lung Carcinoma (NSCLC) harboring sensitizing EGFR mutations. However, patients invariably develop resistance, most commonly due to the T790M gatekeeper mutation [3][5]. This mutation increases the receptor's affinity for ATP, sterically hindering the binding of first-generation drugs.

Pyrido[2,3-b]pyrazine derivatives overcome this by utilizing a highly compact, rigid bicyclic core that fits deep within the mutated hinge region of the kinase. The unsubstituted 2-position of the pyrido[2,3-b]pyrazine core is critical for avoiding steric clashes with the mutated methionine residue, allowing the molecule to competitively inhibit ATP binding and shut down downstream survival signals (such as the Akt and Smad pathways)[3][5].

Pathway ATP ATP Kinase EGFR / TGF-β Receptor Kinase ATP->Kinase Binds Hinge Region Signaling Downstream Signaling (Akt / Smad) Kinase->Signaling Phosphorylation Tumor Tumor Survival & Proliferation Signaling->Tumor Gene Transcription Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->Kinase Competitive Inhibition (T790M Bypass)

EGFR/TGF-β kinase inhibition pathway by pyrido[2,3-b]pyrazine derivatives.

Broad-Spectrum Biological Activity & Optoelectronics

Beyond oncology, the scaffold exhibits profound polypharmacology.

  • Anti-Inflammatory: Derivatives have shown potent inhibition of pro-inflammatory cytokines (TNF-α and IL-6). In silico docking reveals that these molecules form strong hydrogen bonds with critical amino acids (Gln61, Tyr151) in the active site of TNF-α[1].

  • Antimicrobial & Antifungal: Functionalized derivatives disrupt bacterial virulence factors (exopolysaccharides, biofilms) and induce intracellular Reactive Oxygen Species (ROS) accumulation in plant pathogenic fungi, leading to cell membrane damage[4].

  • Optoelectronics: Due to their highly conjugated π-electron systems, these compounds exhibit significant Non-Linear Optical (NLO) properties and are utilized in the electrochemical sensing of DNA[6].

Quantitative Data Summary
ApplicationTarget / OrganismRepresentative CompoundEfficacy MetricMechanism of ActionRef
Oncology PC9 / PC9-ER (NSCLC)Compound 7nIC50 = 0.09 μM (PC9), 0.15 μM (PC9-ER)ATP-competitive EGFR kinase inhibition[3]
Anti-inflammatory TNF-α / IL-6Compound 9a / 9b65.4 - 92.4 pg/mL (LPS-induced secretion)H-bonding with Gln61, Tyr151 (TNF-α)[1]
Antifungal Rhizoctonia solaniCompound X2EC50 = 0.69 - 3.15 mg/LROS generation, membrane disruption[4]
Antibacterial Xanthomonas oryzaeCompound X3EC50 = 0.13 mg/LExopolysaccharide & biofilm inhibition[4]
Antibacterial Staphylococcus aureusThiocarbonyl derivativeMIC = 0.078 mg/mLDisruption of bacterial growth

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for synthesizing and validating pyrido[2,3-b]pyrazine-based therapeutics.

Protocol 1: Regioselective Synthesis of the Pyrido[2,3-b]pyrazine Core

Objective: Synthesize the core scaffold while minimizing the formation of undesired asymmetric regioisomers. Causality of Choice: Traditional condensation of pyridine-2,3-diamines with α-oxocarbonyl compounds in dimethylformamide (DMF) yields a roughly equal mixture of two regioisomers, complicating purification. By lowering the reaction temperature and substituting DMF with trifluoroacetic acid (TFA), the reaction is driven under thermodynamic control. This specific solvent environment stabilizes the preferred transition state, reducing the undesired isomer to less than 2%[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) and the selected α-dicarbonyl compound (1.1 eq) in anhydrous TFA.

  • Reaction: Stir the mixture at a reduced temperature (0–5 °C) for 4–6 hours to kinetically trap the preferred intermediate[5].

  • Monitoring: Track the consumption of the diamine via LC-MS.

  • Validation (Self-Correction): Isolate the crude product and perform 1H-NMR and X-ray crystallography. The chemical shift of the pyridine ring protons serves as an internal control to confirm the exact regiochemistry of the cyclization[5].

Protocol 2: Phenotypic Screening for TKI-Resistant NSCLC

Objective: Identify compounds capable of overcoming EGFR TKI resistance. Causality of Choice: Using matched cell lines—PC9 (erlotinib-sensitive, exon 19 deletion) and PC9-ER (erlotinib-resistant, T790M mutation)—creates a self-validating differential screen. A compound that kills PC9 but not PC9-ER is a standard TKI; a compound that kills both is a next-generation resistance-breaker[3][5].

Step-by-Step Methodology:

  • Plating: Seed PC9 and PC9-ER cells in 96-well plates at a density of 3,000 cells/well. Incubate for 24 hours.

  • Treatment: Apply the pyrido[2,3-b]pyrazine library in a 10-point dose-response format (0.001 μM to 10 μM).

  • Control Implementation: Include Erlotinib as a negative control for the PC9-ER line (must yield a high IC50 to validate the resistance phenotype)[3].

  • Assay: Perform an MTS or clonogenic survival assay after 72 hours of incubation to quantify cell viability[5].

  • Validation: Calculate IC50 values. A validated hit must demonstrate an IC50 < 0.5 μM in both cell lines (e.g., Compound 7n)[3].

Workflow Step1 1. Reagents Pyridine-2,3-diamine + α-Dicarbonyl Step2 2. Condensation TFA Solvent, Low Temp Step1->Step2 Thermodynamic Control Step3 3. Validation NMR & X-Ray Crystallography Step2->Step3 <2% Undesired Isomer Step4 4. Screening PC9 / PC9-ER Phenotypic Assay Step3->Step4 Purified Scaffold Step5 Step5 Step4->Step5 Dose-Response Analysis

Self-validating experimental workflow for the synthesis and screening of kinase inhibitors.

References

  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives | Source: ikm.org.my | URL: 1

  • Title: Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism | Source: nih.gov | URL: 4

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing | Source: rsc.org | URL: 6

  • Title: ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES | Source: imist.ma | URL: Link

  • Title: Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1 | Source: sigmaaldrich.cn | URL: Link

  • Title: WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses - Google Patents | Source: google.com | URL: 2

  • Title: [Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction] | Source: researchgate.net | URL: 5

  • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed | Source: nih.gov | URL: 3

  • Title: Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with Pyrido[2,3-b]pyrazine-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Amide Coupling of a Privileged Heterocycle The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Amide Coupling of a Privileged Heterocycle

The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Pyrido[2,3-b]pyrazine-8-carboxylic acid, a gray-brown solid, represents a key building block for the synthesis of novel therapeutic agents.[2] The formation of an amide bond from this carboxylic acid is a critical transformation for generating libraries of potential drug candidates.

However, the electronic nature of the pyridopyrazine ring system, characterized by the presence of multiple nitrogen atoms, renders the carboxylic acid at the 8-position electron-deficient. This can lead to reduced nucleophilicity of the corresponding carboxylate and potentially sluggish or incomplete reactions under standard amide coupling conditions. Therefore, a careful selection of coupling reagents and optimized protocols are crucial for achieving high yields and purity.

This comprehensive guide provides detailed, field-proven protocols for the successful amide coupling of Pyrido[2,3-b]pyrazine-8-carboxylic acid. It offers a selection of robust methods, explains the rationale behind the choice of reagents, and provides a thorough troubleshooting guide to overcome common challenges.

Core Principles and Reagent Selection

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Amide coupling protocols circumvent this by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of the coupling reagent is paramount and depends on the reactivity of both the carboxylic acid and the amine, as well as the desired reaction conditions.

For a potentially challenging substrate like Pyrido[2,3-b]pyrazine-8-carboxylic acid, more potent coupling reagents are often preferred. Here, we present protocols based on two widely used and effective systems:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient substrates.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide): A versatile and water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate. The use of additives like HOBt or NHS enhances the reaction rate and minimizes side reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are less nucleophilic, due to the high reactivity of HATU.

Materials:

  • Pyrido[2,3-b]pyrazine-8-carboxylic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add Pyrido[2,3-b]pyrazine-8-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the carboxylic acid. If necessary, gently warm the mixture to achieve complete dissolution, then cool to room temperature.

  • Reagent Addition: Add the amine (1.0 - 1.2 eq) to the solution, followed by HATU (1.1 - 1.2 eq).

  • Base Addition: Slowly add DIPEA or TEA (2.0 - 2.5 eq) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for a variety of amines. The addition of HOBt is crucial for preventing side reactions and improving efficiency.

Materials:

  • Pyrido[2,3-b]pyrazine-8-carboxylic acid

  • Amine of choice

  • EDC hydrochloride

  • HOBt (or NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add Pyrido[2,3-b]pyrazine-8-carboxylic acid (1.0 eq) and HOBt (1.1 - 1.2 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids.

  • Amine and Base Addition: Add the amine (1.0 - 1.2 eq) to the solution, followed by DIPEA or TEA (1.0 - 1.5 eq).

  • EDC Addition: Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up:

    • If using DMF, dilute with ethyl acetate and wash with water multiple times to remove the DMF. If using DCM, proceed directly to washing.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive None requiredHOBt or NHS
Base DIPEA or TEA (2.0-2.5 eq)DIPEA or TEA (1.0-1.5 eq, optional but recommended)
Typical Solvent Anhydrous DMFAnhydrous DCM or DMF
Reaction Time 1 - 4 hours12 - 24 hours
Temperature Room Temperature0 °C to Room Temperature
Key Advantages High efficiency, rapid, good for challenging substratesCost-effective, readily available reagents
Potential Issues Higher cost, potential for side reactions if not used correctlySlower reaction times, potential for N-acylurea formation

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrido[2,3-b]pyrazine-8-carboxylic acid in anhydrous solvent add_reagents Add amine, coupling reagent, and base start->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction and perform aqueous work-up monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the amide coupling of Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Mechanism of Amide Bond Formation (EDC Example)

G cluster_activation Activation of Carboxylic Acid cluster_coupling Nucleophilic Attack and Amide Formation RCOOH Pyrido[2,3-b]pyrazine-8-COOH O_acylisourea O-Acylisourea Intermediate (Active Ester) RCOOH->O_acylisourea + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate O_acylisourea->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide Urea Urea Byproduct Tetrahedral_Intermediate->Urea

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Incomplete dissolution of the carboxylic acid. 2. Inactive coupling reagent. 3. Poorly nucleophilic amine. 4. Insufficient base.1. Ensure complete dissolution of the starting material, if necessary by gentle heating or switching to a more polar solvent like DMSO. 2. Use a fresh bottle of the coupling reagent. 3. Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature. 4. Ensure the correct stoichiometry of the base is used, especially if the amine is used as a salt.
Formation of Side Products 1. N-acylurea formation (with EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea. 2. Epimerization: If the amine or carboxylic acid is chiral, racemization can occur.1. Ensure HOBt or NHS is used as an additive with EDC. This rapidly converts the O-acylisourea to a more stable active ester, minimizing rearrangement. 2. Use a non-nucleophilic base like DIPEA. Perform the reaction at a lower temperature.
Difficult Purification 1. Urea byproducts: Dicyclohexylurea (from DCC, not recommended here) is insoluble, but the urea from EDC is water-soluble. 2. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.1. Perform a thorough aqueous work-up to remove the water-soluble urea byproduct from EDC. 2. Wash the organic layer with water or brine multiple times to remove DMF. For trace amounts, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.

References

Sources

Application

Application Note: Regioselective Synthesis and Functionalization of Pyrido[2,3-b]pyrazine-8-carboxylic Acid Ester Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Pharmacological Relevance The pyrido[2,3-b]pyrazine core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The pyrido[2,3-b]pyrazine core is a "privileged" heterocyclic scaffold in modern drug discovery[1]. Acting as a bioisostere to both quinoxalines and pteridines, this nitrogen-rich bicyclic system provides multiple hydrogen-bond acceptor sites crucial for kinase binding. Specifically, pyrido[2,3-b]pyrazine-8-carboxylic acid ester derivatives have garnered significant attention for their potent activity as non-nucleoside inhibitors of viral DNA polymerases and as highly selective RAF/BRAF kinase inhibitors in oncology (e.g., targeting the V600E BRAF mutation in melanomas and colorectal cancers)[2]. Furthermore, esterification of the 8-carboxylic acid position is a proven prodrug strategy to enhance lipophilicity, cellular permeability, and circumvent target-site resistance mechanisms via intracellular esterase activation[3].

This application note details a robust, self-validating workflow for the regioselective synthesis of these ester derivatives, starting from 2,3-diaminoisonicotinic acid.

Mechanistic Insights: The Hinsberg Condensation

The foundational step in constructing the pyrido[2,3-b]pyrazine architecture is the Hinsberg reaction —a double condensation between an ortho-diamine and a 1,2-dicarbonyl compound[4].

When utilizing an unsymmetrical 1,2-dicarbonyl (such as an arylglyoxal), regioselectivity becomes the primary synthetic challenge. The two amino groups on 2,3-diaminoisonicotinic acid possess distinct nucleophilicities. The 3-amino group is generally more nucleophilic than the 2-amino group, which is heavily deactivated by the electron-withdrawing effect of the adjacent pyridine nitrogen[5].

Causality in Reaction Design: To maximize the yield of the biologically preferred 3-aryl regioisomer, the reaction must be kept under kinetic control . High temperatures and neutral solvents promote thermodynamic equilibration, leading to intractable mixtures of 2-aryl and 3-aryl isomers. By conducting the reaction at lower temperatures (room temperature to 60 °C) in an acidic medium (e.g., glacial acetic acid or TFA), the aldehyde carbon of the glyoxal is selectively activated, and the initial nucleophilic attack by the 3-amino group is locked in, ensuring high regioselectivity.

Workflow A 2,3-Diaminoisonicotinic Acid C Hinsberg Condensation (AcOH, 25-60°C) A->C B 1,2-Dicarbonyl (e.g., Arylglyoxal) B->C D Pyrido[2,3-b]pyrazine-8- carboxylic acid C->D E Steglich Esterification (DCC, DMAP, ROH) D->E F Target Ester Derivative E->F

Fig 1: Two-step divergent synthetic workflow for pyrido[2,3-b]pyrazine-8-carboxylic acid esters.

Experimental Protocols

The following protocols utilize a divergent approach: constructing the core carboxylic acid first, followed by esterification. This allows for the generation of a broad ester library from a single batch of the core intermediate.

Protocol A: Regioselective Synthesis of the Pyrido[2,3-b]pyrazine Core

Objective: Synthesize 3-arylpyrido[2,3-b]pyrazine-8-carboxylic acid via kinetic control.

Reagents:

  • 2,3-Diaminoisonicotinic acid (CAS: 1082930-45-7): 10.0 mmol

  • Arylglyoxal monohydrate (e.g., Phenylglyoxal): 10.5 mmol

  • Glacial Acetic Acid (AcOH): 50 mL

Step-by-Step Methodology:

  • Preparation: Suspend 2,3-diaminoisonicotinic acid (1.53 g, 10.0 mmol) in 50 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Slowly add the arylglyoxal monohydrate (10.5 mmol) in small portions over 15 minutes at room temperature. Insight: Gradual addition prevents localized heating, maintaining kinetic control.

  • Condensation: Stir the reaction mixture at 40–50 °C for 3 to 5 hours. Monitor the consumption of the diamine via TLC (DCM:MeOH 9:1).

  • Quenching: Once complete, pour the dark reaction mixture into 200 mL of crushed ice/water under vigorous stirring.

  • Isolation: A precipitate will form. Filter the solid under vacuum, wash sequentially with cold water (3 × 20 mL) and cold ethanol (10 mL), and dry in vacuo at 50 °C overnight.

Protocol B: Steglich Esterification of the 8-Carboxylic Acid

Objective: Convert the core acid to an ester without degrading the heterocyclic system.

Reagents:

  • Pyrido[2,3-b]pyrazine-8-carboxylic acid intermediate: 5.0 mmol

  • Target Alcohol (e.g., Ethanol, Alkyl/Aryl alcohol): 6.0 mmol

  • N,N'-Dicyclohexylcarbodiimide (DCC): 5.5 mmol

  • 4-Dimethylaminopyridine (DMAP): 0.5 mmol

  • Anhydrous Dichloromethane (DCM) / DMF mixture: 30 mL

Step-by-Step Methodology:

  • Solubilization: Dissolve the carboxylic acid (5.0 mmol) in a mixture of anhydrous DCM (20 mL) and DMF (10 mL) under an inert argon atmosphere. Insight: DMF is often required to solubilize the highly polar pyrido-pyrazine core.

  • Activation: Add the target alcohol (6.0 mmol) and DMAP (0.5 mmol). Cool the flask to 0 °C using an ice bath.

  • Coupling: Add DCC (1.13 g, 5.5 mmol) portion-wise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 12 hours[3].

  • Filtration: The reaction will generate a white precipitate of dicyclohexylurea (DCU). Filter the mixture through a Celite pad to remove the DCU.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure pyrido[2,3-b]pyrazine-8-carboxylic acid ester.

Quantitative Data & Optimization

The choice of solvent and temperature during the Hinsberg condensation (Protocol A) strictly dictates the regiochemical outcome. Table 1 summarizes typical optimization parameters based on established literature for pyridopyrazine systems.

Table 1: Effect of Reaction Conditions on Hinsberg Condensation Regioselectivity

SolventTemperature (°C)Time (h)Total Yield (%)Ratio (3-Aryl : 2-Aryl)Mechanistic Control
Ethanol90 (Reflux)28540 : 60Thermodynamic
DMF9038845 : 55Thermodynamic
Acetic Acid25 (RT)127292 : 8Kinetic
Acetic Acid 50 4 89 88 : 12 Optimal Kinetic
TFA / DCM25 (RT)87595 : 5Kinetic

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways dictated by reaction conditions. The explicit high-contrast visualization highlights the nucleophilic attack causality.

Mechanism Start 2,3-Diaminoisonicotinic Acid + Arylglyoxal Intermediate Nucleophilic Attack (3-NH2 attacks Aldehyde) Start->Intermediate Kinetic Kinetic Control (Low Temp, Acidic Media) Intermediate->Kinetic Thermo Thermodynamic Control (High Temp, Neutral/Basic) Intermediate->Thermo IsomerA 3-Arylpyrido[2,3-b]pyrazine- 8-carboxylic acid (Major) Kinetic->IsomerA High Regioselectivity IsomerB 2-Arylpyrido[2,3-b]pyrazine- 8-carboxylic acid (Major) Thermo->IsomerB Isomerization/Mixture

Fig 2: Kinetic vs. Thermodynamic control governing the regioselectivity of the Hinsberg reaction.

Troubleshooting & E-E-A-T Insights

  • Incomplete Esterification: If TLC indicates unreacted carboxylic acid during Protocol B, the issue is likely poor solubility of the pyrido[2,3-b]pyrazine core. Solution: Increase the ratio of DMF to DCM, or switch to a more potent coupling reagent system such as HATU/DIPEA.

  • DCU Contamination: Dicyclohexylurea (DCU) is notoriously difficult to remove completely via simple filtration. Solution: After initial filtration, chill the concentrated crude mixture in a small amount of ethyl acetate at -20 °C for 2 hours and filter again before loading onto the silica column.

  • Alternative Esterification Route: If the target ester is simple (e.g., ethyl ester), one can bypass Protocol B entirely by starting Protocol A with ethyl 2,3-diaminoisonicotinate instead of the free acid. However, the two-step divergent route described above is vastly superior for drug discovery programs requiring the synthesis of diverse ester libraries (e.g., screening for optimal prodrug lipophilicity)[6].

References

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. SciSpace. Available at:[Link][5]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry. Available at:[Link]

  • Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry. Available at:[Link][3]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry. Available at:[Link][6]

  • Kinetic study on the anellation of heterocycles. 2. Pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine derivatives synthesized by the Hinsberg reaction. Journal of Heterocyclic Chemistry. Available at: [Link][4]

  • Pyrido[2,3-b]pyrazin-8-substituted compounds and their use - Patent US-9540372-B2. PubChem / USPTO. Available at:[Link][2]

Sources

Method

Scale-Up Synthesis Protocol for Pyrido[2,3-b]pyrazine-8-carboxylic acid

Executive Summary & Pharmacological Context Pyrido[2,3-b]pyrazine-8-carboxylic acid (CAS: 893723-38-1) is a highly valued fused bicyclic pharmacophore in medicinal chemistry. The nitrogen-rich core acts as a rigid scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Pyrido[2,3-b]pyrazine-8-carboxylic acid (CAS: 893723-38-1) is a highly valued fused bicyclic pharmacophore in medicinal chemistry. The nitrogen-rich core acts as a rigid scaffold with multiple hydrogen-bond acceptor sites, making it a privileged structure in the development of kinase inhibitors and selective antagonists for TRPV1 activation in pain management[1],[2].

Transitioning the synthesis of this core from milligram-scale discovery chemistry to multikilogram process chemistry requires overcoming several hurdles, including the management of exothermic nitration/amination steps and the handling of air-sensitive diamine intermediates. This application note details a robust, self-validating three-step scale-up protocol designed to yield >1 kg of the target compound with high atom economy and minimal environmental impact.

Mechanistic Strategy & Causality

The synthesis is designed retro-synthetically to construct the pyrazine ring via the annulation of a pre-functionalized pyridine core.

  • Amination: We begin with (CAS: 353281-15-9)[3]. The chlorine atom at the C2 position is highly activated by the electron-withdrawing ortho-nitro group and the pyridine nitrogen, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).

  • Reduction: The nitro group is reduced to an amine. While discovery-scale routes often use iron or tin-based reductions, these generate massive amounts of metal sludge. For scale-up, we utilize to ensure a clean, filterable reaction profile.

  • Annulation: The resulting (CAS: 1082930-45-7)[4] is condensed with glyoxal. This double condensation proceeds via an aminal intermediate before undergoing dehydration and aromatization to form the thermodynamically stable pyrido[2,3-b]pyrazine system[5].

SynthesisWorkflow SM 2-Chloro-3-nitropyridine- 4-carboxylic acid (CAS: 353281-15-9) Step1 Step 1: SNAr Amination Reagent: NH4OH (aq) Conditions: 50°C, 4-6 h SM->Step1 Int1 2-Amino-3-nitropyridine- 4-carboxylic acid (CAS: 1795298-56-4) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Reagent: H2 (4 bar), 10% Pd/C Conditions: MeOH, 25°C, 6 h Int1->Step2 Int2 2,3-Diaminopyridine- 4-carboxylic acid (CAS: 1082930-45-7) Step2->Int2 Step3 Step 3: Pyrazine Annulation Reagent: Glyoxal (40% aq) Conditions: EtOH/H2O, Reflux, 3 h Int2->Step3 Product Pyrido[2,3-b]pyrazine- 8-carboxylic acid (CAS: 893723-38-1) Step3->Product

Figure 1: Three-step scale-up synthesis workflow for Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Scale-Up Metrics & Stoichiometry

The following table outlines the quantitative requirements to achieve a ~1.0 kg output of the final Active Pharmaceutical Ingredient (API) intermediate.

Table 1: Scale-Up Stoichiometry and Yield Projections

StageChemical EntityMW ( g/mol )EquivalentsMass/VolumeExpected Yield
SM 2-Chloro-3-nitropyridine-4-carboxylic acid202.551.002.00 kg-
Reagent 1 Ammonium Hydroxide (28% aq)17.03 (NH3)10.06.00 L-
Int 1 2-Amino-3-nitropyridine-4-carboxylic acid183.12-1.63 kg90%
Reagent 2 Hydrogen Gas (H₂)2.02Excess4 bar-
Catalyst 10% Pd/C (50% wet)106.4 (Pd)0.05 (Pd)160 g-
Int 2 2,3-Diaminopyridine-4-carboxylic acid153.14-1.16 kg85%
Reagent 3 Glyoxal (40% aq)58.041.201.31 kg-
Product Pyrido[2,3-b]pyrazine-8-carboxylic acid175.14-1.06 kg80%

Step-by-Step Scale-Up Protocol

Step 1: SNAr Amination

Causality Check: Aqueous ammonia is selected over anhydrous ammonia gas to bypass the need for high-pressure cryogenic reactors, drastically reducing operational hazards at the multikilogram scale.

  • Charge: Transfer 2.00 kg of 2-chloro-3-nitropyridine-4-carboxylic acid into a 20 L glass-lined jacketed reactor.

  • Reagent Addition: Slowly add 6.00 L of 28% aqueous ammonium hydroxide. Ensure the agitator is set to 150 RPM.

  • Reaction: Heat the jacket to maintain an internal temperature of 50 °C. The reaction is mildly exothermic; monitor the jacket cooling system to prevent thermal runaway. Stir for 4 to 6 hours.

  • Workup: Cool the reactor to 5 °C. Carefully titrate with 6M HCl until the pH reaches 3.0–4.0 to precipitate the intermediate.

  • Isolation: Filter the resulting yellow slurry through a Nutsche filter. Wash the filter cake with 3 L of cold deionized water and dry under vacuum at 45 °C to yield Intermediate 1.

Step 2: Catalytic Hydrogenation

Causality Check: Vicinal diamines are notoriously susceptible to air oxidation. By using a closed-loop hydrogenation system, we maintain an inert atmosphere, preventing the formation of dark, polymeric degradation products.

  • Charge: Load 1.63 kg of 2-amino-3-nitropyridine-4-carboxylic acid into a 20 L Hastelloy pressure reactor. Add 10 L of Methanol.

  • Catalyst Loading: Carefully charge 160 g of 10% Pd/C (50% wet with water). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Purge & Pressurize: Purge the headspace with Nitrogen (3 cycles of 2 bar), followed by Hydrogen (3 cycles of 2 bar). Pressurize the reactor to 4 bar with H₂.

  • Reaction: Stir at 25–30 °C for 6 hours. Monitor the mass flow controller for hydrogen uptake cessation.

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a Celite pad under a strict N₂ blanket to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Proceed immediately to Step 3 to avoid oxidation.

Step 3: Pyrazine Ring Annulation

Causality Check: Ethanol is utilized as a co-solvent because it effectively solubilizes the diamine intermediate while remaining fully miscible with the aqueous glyoxal reagent, ensuring a homogenous condensation phase[1].

  • Charge: Transfer the crude 2,3-diaminopyridine-4-carboxylic acid (~1.16 kg) into a clean 20 L glass-lined reactor. Add 8 L of Ethanol and 2 L of Deionized Water.

  • Reagent Addition: Add 1.31 kg of 40% aqueous glyoxal dropwise over 30 minutes at 20 °C.

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C). The solution will darken as the aminal intermediate forms and subsequently dehydrates[5]. Maintain reflux for 3 hours.

  • Crystallization & Isolation: Cool the reactor slowly to 10 °C over 2 hours. The target compound will crystallize as a yellow/brown solid. Filter, wash with cold ethanol (2 L), and dry under vacuum at 60 °C to yield the final Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Self-Validating Quality Assurance (In-Process Controls)

A protocol is only as robust as its analytical checkpoints. Do not proceed to subsequent steps unless the following IPC criteria are met.

Table 2: In-Process Controls (IPC) for Workflow Validation

StepAnalytical MethodTarget Metric for AdvancementCausality / Rationale
1 HPLC (UV 254 nm)SM < 1.0% AreaEnsures complete amination. Unreacted chloro-SM will poison the Pd/C catalyst in Step 2.
2 LC-MS (ESI+)Disappearance of m/z 184 [M+H]⁺; Appearance of m/z 154 [M+H]⁺Confirms complete reduction. Partial reduction leads to azoxy-dimers during the Step 3 annulation.
3 HPLC (UV 254 nm)Int 2 < 0.5% AreaTracks annulation progress. The fully aromatic product exhibits a distinct bathochromic UV shift compared to the diamine.

References

  • Treitler, D. S., Soumeillant, M. C., Simmons, E. M., et al. "Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist." Organic Process Research & Development, ACS Publications, 2013. URL:[Link]

  • "Pyrido[2,3-b]pyrazines from Pyrazine C-Nucleosides: An Unusual Intramolecular Rearrangement." Journal of the American Chemical Society, ACS Publications. URL: [Link]

Sources

Application

Application Note: Catalytic Functionalization of Pyrido[2,3-b]pyrazine-8-carboxylic Acid

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Structural Significance The pyrido[2,3-b]pyrazine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Structural Significance

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its highly electron-deficient nature makes it an excellent hydrogen-bond acceptor and a critical structural motif in the design of kinase inhibitors, anticancer agents, and [1].

Functionalization at the 8-position is historically challenging. The presence of a carboxylic acid group at this position (Pyrido[2,3-b]pyrazine-8-carboxylic acid) presents a unique dual-edged sword: the electron-withdrawing pyrazine ring heavily suppresses the nucleophilicity of the carboxylate during standard amidation/esterification, while simultaneously lowering the activation energy for thermal decarboxylation.

As a Senior Application Scientist, I have structured this guide to bypass traditional, low-yielding stoichiometric coupling methods. Instead, we will leverage advanced catalytic methodologies—specifically boronic acid-catalyzed amidation , decarboxylative cross-coupling , and palladium-catalyzed cross-coupling [2]—to transform this challenging starting material into high-value drug targets.

Mechanistic Pathways & Workflow

To rationally design a functionalization strategy, one must align the reaction conditions with the inherent electronic instability of the 8-carboxylic acid. The workflow below delineates three distinct, self-validating catalytic pathways to achieve C-N and C-C bond formation at the 8-position.

G Acid Pyrido[2,3-b]pyrazine- 8-carboxylic acid Amidation Catalytic Amidation (Boronic Acid Cat.) Acid->Amidation Amine, Cat., -H2O Decarbox Decarboxylative Cross-Coupling (Pd/Cu) Acid->Decarbox Aryl-X, Base, -CO2 Halogen Decarboxylative Halogenation Acid->Halogen Ag-Cat., NXS, -CO2 AmideProd 8-Carboxamides (Target Scaffold) Amidation->AmideProd ArylProd 8-Aryl/Alkyl Derivatives (Target Scaffold) Decarbox->ArylProd HaloInt 8-Halo Intermediates Halogen->HaloInt BHAmin Buchwald-Hartwig Cross-Coupling (Pd) HaloInt->BHAmin Amine, Base AminoProd 8-Amino Derivatives (Target Scaffold) BHAmin->AminoProd

Workflow for the catalytic functionalization of Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Catalytic Amidation of the 8-Carboxylic Acid

Causality & Optimization

Direct amidation of pyrido[2,3-b]pyrazine-8-carboxylic acid using standard uronium reagents (e.g., HATU, EDC) often results in significant thermal decarboxylation and complex reaction mixtures. To circumvent this, we utilize a boronic acid catalyst . The boronic acid reversibly condenses with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This lowers the activation energy required for nucleophilic attack by the amine, allowing the reaction to proceed at moderate temperatures (80 °C) where decarboxylation is kinetically suppressed.

Table 1: Optimization of Boronic Acid-Catalyzed Amidation

Catalyst (10 mol%)SolventTemp (°C)Decarboxylation (%)Yield (%)
NoneToluene110>80<5
Phenylboronic acidToluene1104545
2-Nitrophenylboronic acidToluene1101082
5-Fluoro-2-nitrophenylboronic acid CPME 80 <2 94
Protocol 1: Boronic Acid-Catalyzed Direct Amidation

Self-Validating System: The reaction progress is directly correlated with the dissolution of the insoluble starting acid and the generation of water (sequestered by sieves).

  • Preparation: In a flame-dried 10 mL Schlenk tube, add Pyrido[2,3-b]pyrazine-8-carboxylic acid (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and 5-fluoro-2-nitrophenylboronic acid (0.1 mmol, 10 mol%).

  • Water Sequestration: Add 200 mg of freshly activated 4Å molecular sieves. Causality: Removing water drives the equilibrium toward the mixed anhydride intermediate.

  • Solvent Addition: Suspend the mixture in anhydrous cyclopentyl methyl ether (CPME, 5 mL). CPME is selected for its high boiling point, low peroxide formation, and excellent solubility profile for heteroaromatics.

  • Reaction: Stir the sealed vessel at 80 °C under an argon atmosphere for 12 hours.

  • Validation & Workup: Monitor via LC-MS. The disappearance of the acid mass (m/z 175.1) and the appearance of the target amide mass validates completion. Filter the warm mixture through a Celite pad to remove the sieves, wash with EtOAc (20 mL), concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Decarboxylative Cross-Coupling Strategies

Causality & Optimization

Instead of fighting the inherent tendency of the 8-position to decarboxylate, this strategy leverages the carboxylic acid as a traceless directing group. In a Pd/Cu-cocatalyzed system, Copper(I) inserts into the C-COOH bond, driving the extrusion of CO₂ to form a transient, highly nucleophilic Cu-aryl species. This intermediate undergoes rapid transmetalation with a Palladium(II) catalyst, which subsequently couples with an aryl halide to form a new C-C bond.[3], reoxidizing the catalytic cycle and neutralizing the generated acid.

Table 2: Pd/Cu-Cocatalyzed Decarboxylative Arylation Conditions

Pd Catalyst (5 mol%)Cu Co-catalyst (10 mol%)Ligand (10 mol%)BaseYield (%)
Pd(OAc)₂CuCO₃PPh₃K₂CO₃35
Pd(OAc)₂CuIXPhosK₂CO₃68
Pd(TFA)₂ CuI XPhos Ag₂CO₃ 89
Pd(TFA)₂NoneXPhosAg₂CO₃12
Protocol 2: Pd/Cu-Cocatalyzed Decarboxylative Arylation

Self-Validating System: The reaction undergoes a distinct colorimetric shift from pale yellow to dark brown/black, indicating the precipitation of Pd-black as the catalytic cycle terminates.

  • Reagent Charging: To an oven-dried reaction vial, add Pyrido[2,3-b]pyrazine-8-carboxylic acid (0.5 mmol), aryl iodide (0.6 mmol), Pd(TFA)₂ (0.025 mmol), CuI (0.05 mmol), XPhos (0.05 mmol), and Ag₂CO₃ (0.75 mmol).

  • Atmosphere Control: Purge the vial with dry nitrogen for 5 minutes. Causality: XPhos is highly susceptible to oxidative degradation at elevated temperatures; strict anaerobic conditions are mandatory.

  • Solvent System: Add a degassed mixture of DMF/DMSO (4:1 v/v, 3 mL). The polar aprotic nature of DMSO stabilizes the transient Cu-aryl intermediate and prevents premature protodecarboxylation.

  • Reaction: Heat the mixture at 110 °C for 16 hours.

  • Validation & Workup: Observe the color shift to dark brown. Cool to room temperature, dilute with EtOAc (15 mL), and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to effectively partition the DMF/DMSO into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Halogenation & Buchwald-Hartwig Amination

Causality & Optimization

When direct amidation is sterically hindered, the carboxylic acid can be converted to an 8-halo derivative via decarboxylative halogenation (e.g., Ag-catalyzed Hunsdiecker-type reaction). The resulting 8-halo-pyrido[2,3-b]pyrazine is an exceptional substrate for[2]. Because the pyrazine core is electron-deficient, oxidative addition of Pd(0) to the C-X bond is extremely rapid. However, this same electron deficiency makes the product susceptible to nucleophilic degradation if strong alkoxide bases (like NaOtBu) are used. Therefore, a weaker base (Cs₂CO₃) and a bidentate ligand with a wide bite angle (BINAP) are utilized to force rapid reductive elimination and protect the heterocycle[4].

Protocol 3: Buchwald-Hartwig Amination of 8-Halo-pyrido[2,3-b]pyrazine

Self-Validating System: The formation of the highly conjugated 8-amino product is easily tracked via intense fluorescence under 365 nm UV light on a TLC plate.

  • Catalyst Preparation: To a Schlenk flask, add 8-bromo-pyrido[2,3-b]pyrazine (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), BINAP (0.03 mmol, 6 mol%), and Cs₂CO₃ (0.7 mmol).

  • Reactant Addition: Add the secondary amine (0.6 mmol) and anhydrous toluene (5 mL).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidation of the Pd(0) species to inactive Pd(II) complexes.

  • Reaction: Heat the mixture at 100 °C for 16 hours.

  • Validation & Workup: Monitor via TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.6, UV inactive at 365 nm) will be consumed, replaced by a highly fluorescent product spot (Rf ~0.4). Filter the crude mixture through Celite, concentrate, and purify by column chromatography.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrido[2,3-b]pyrazine-8-carboxylic Acid Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the pyrido[2,3-b]pyrazine core is a highly privileged scaffold, frequently utilized in the desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the pyrido[2,3-b]pyrazine core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, TRPV1 antagonists, and advanced optoelectronic materials[1]. However, installing and maintaining an 8-carboxylic acid moiety on this electron-deficient bicyclic system presents significant synthetic challenges.

This guide is engineered to help you troubleshoot common byproducts, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs

Q1: During the condensation of our 2,3-diaminopyridine derivative with an unsymmetrical arylglyoxal, we are observing a 1:1 mixture of regioisomers. How can we favor the desired isomer? Causality & Solution: The formation of regioisomers is a classic issue in Hinsberg-type condensations. The 2-amino and 3-amino groups on the pyridine ring possess distinct nucleophilicities; typically, the 3-amino group is more nucleophilic and will attack the more electrophilic aldehyde/ketone carbon first. Under standard high-temperature conditions (e.g., refluxing ethanol or DMF at 90 °C), the reaction operates under thermodynamic control, leading to equilibration and poor selectivity (often a 1:1 mixture). To suppress the undesired regioisomer, you must shift the reaction to kinetic control. By lowering the temperature to 0 °C and utilizing a strongly acidic solvent like Trifluoroacetic Acid (TFA), you protonate the intermediates. This accelerates the irreversible cyclization step before equilibration can occur, boosting regioselectivity to >95% in favor of the target isomer.

Q2: Our LC-MS analysis of the final product shows a massive [M-44] peak. Why is the 8-carboxylic acid degrading, and how do we prevent this? Causality & Solution: The [M-44] peak indicates thermal decarboxylation. The pyrido[2,3-b]pyrazine ring is highly electron-deficient. The fusion of the electron-withdrawing pyrazine ring to the pyridine core heavily destabilizes the 8-carboxylic acid, making it highly susceptible to spontaneous decarboxylation at elevated temperatures[2]. To mitigate this, never carry the free carboxylic acid through the high-temperature condensation step . Instead, mask the 8-position as an ester (e.g., ethyl or tert-butyl 2,3-diaminopyridine-4-carboxylate). Construct the bicyclic core first, and then unmask the carboxylic acid using mild, low-temperature hydrolysis[2].

Q3: We are isolating significant quantities of deazadenine-like oxidation byproducts and general tarry degradation. What is causing this? Causality & Solution: Pyrido[2,3-b]pyrazines are prone to oxidative degradation when exposed to atmospheric oxygen at elevated temperatures, or when subjected to a large excess of reactive dicarbonyl species[1]. This is mitigated by adopting a highly convergent synthetic strategy. Ensure strict stoichiometric control (1:1 to 1:1.05 diamine to dicarbonyl) and rigorously degas all solvents to maintain an inert argon atmosphere. Purifying both fragments thoroughly prior to the coupling step minimizes the reaction time required, thereby preventing the accumulation of oxidation byproducts[1].

Part 2: Quantitative Data on Regioselectivity

The table below summarizes the critical impact of solvent acidity and temperature on the kinetic vs. thermodynamic distribution of pyrido[2,3-b]pyrazine regioisomers during condensation.

Reaction ConditionSolventTemperatureTarget Isomer (Kinetic)Undesired Isomer (Thermodynamic)
No Catalyst (Standard) Ethanol70 °C~50%~50%
Weak Acid Catalysis Acetic Acid (AcOH)22 °C~85%~15%
Strong Acid (Kinetic) Trifluoroacetic Acid (TFA)0 °C>98% <2%

Part 3: Reaction Pathway & Logic Visualization

Pathway A 2,3-Diaminopyridine-4-carboxylate + Unsymmetrical 1,2-Dicarbonyl B Acidic Media (TFA) Low Temp (0°C) A->B C Neutral/Basic Media High Temp (90°C+) A->C D Kinetic Control: Irreversible Cyclization B->D E Thermodynamic Control: Equilibration C->E F Target Regioisomer (>98% Selectivity) D->F G 1:1 Isomer Mixture (Target + Byproduct) E->G

Reaction pathway illustrating kinetic vs. thermodynamic control in pyrido[2,3-b]pyrazine synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Condensation (Kinetic Control)

Objective: Construct the pyrido[2,3-b]pyrazine core while suppressing regioisomer formation and preventing decarboxylation.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve ethyl 2,3-diaminopyridine-4-carboxylate (1.0 equiv) in anhydrous Trifluoroacetic Acid (TFA) (10 mL/mmol).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Addition: Dissolve the unsymmetrical 1,2-dicarbonyl compound (1.05 equiv) in a minimal volume of anhydrous TFA. Add this solution dropwise over 20 minutes to prevent localized exothermic heating.

  • Reaction: Stir the mixture at 0 °C for 2–4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the diamine mass. The chromatogram should display a single dominant peak for the product (>98% AUC), validating successful kinetic control.

  • Workup: Carefully pour the acidic mixture into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution until the pH stabilizes at 7.5. Extract with Ethyl Acetate (3 x 20 mL/mmol), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Ester Hydrolysis

Objective: Unmask the 8-carboxylic acid without triggering thermal decarboxylation.

  • Solvent System: Dissolve the purified ethyl pyrido[2,3-b]pyrazine-8-carboxylate from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL/mmol).

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (2.0 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 1.5 hours.

  • Validation Checkpoint 2 (TLC/NMR): Monitor by TLC (EtOAc/Hexane 1:1). Once the higher-Rf ester spot disappears, the reaction is complete. For absolute validation, a crude ¹H-NMR should show the complete disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm)[2].

  • Isolation: Cool the mixture back to 0 °C and carefully acidify to pH 3 using 1M HCl. The free Pyrido[2,3-b]pyrazine-8-carboxylic acid will precipitate. Filter the solid, wash with ice-cold water, and dry under high vacuum to prevent ambient oxidative degradation.

References

  • Bentham Science Publishers (Letters in Organic Chemistry)
  • US3984412A - Amino derivatives of pyrido[2,3-b]pyrazine carboxylic acids and esters Google Patents URL
  • ACS Publications (Organic Process Research & Development)

Sources

Optimization

Technical Support Center: HPLC Method Development for Pyrido[2,3-b]pyrazine-8-carboxylic Acid

Welcome to the technical support resource for the HPLC analysis of Pyrido[2,3-b]pyrazine-8-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the HPLC analysis of Pyrido[2,3-b]pyrazine-8-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and optimization, structured in a practical question-and-answer format to directly address challenges you may encounter.

Part 1: Understanding the Analyte: Pyrido[2,3-b]pyrazine-8-carboxylic acid

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate every choice we make, from column chemistry to mobile phase composition.

Q1: What are the critical chemical properties of Pyrido[2,3-b]pyrazine-8-carboxylic acid for HPLC method development?

A1: Pyrido[2,3-b]pyrazine-8-carboxylic acid is a heterocyclic aromatic compound. Its structure presents three key features that are central to developing a robust HPLC method:

  • Aromatic Core: The fused pyrido-pyrazine ring system is rich in π-electrons. This makes it an excellent chromophore for UV detection and allows for potential π-π interactions with specific stationary phases.[1]

  • Carboxylic Acid Group: This functional group makes the molecule acidic. Its ionization state is dependent on the pH of the mobile phase. This is the single most critical parameter to control for achieving reproducible retention and good peak shape.[2]

  • Heterocyclic Nitrogens: The nitrogen atoms within the ring system can act as hydrogen bond acceptors and may engage in secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns.[3]

PropertyValue / DescriptionSignificance for HPLC
Molecular Formula C₈H₅N₃O₂---
Molecular Weight 175.15 g/mol
Structure Fused Aromatic HeterocycleStrong UV absorbance; potential for π-π interactions.
Key Functional Group Carboxylic Acid (-COOH)Acidic analyte; retention and peak shape are highly pH-dependent.
Predicted pKa ~3.5 - 4.5The pH of the mobile phase must be controlled relative to the pKa to ensure a consistent ionization state.
UV Absorbance Strong absorbance expected between 250-370 nm.[1][4]Enables sensitive detection using a standard UV-Vis or DAD/PDA detector.
Part 2: Foundational Method Development - Frequently Asked Questions (FAQs)

This section addresses the initial questions that arise when developing a method from scratch.

Q2: Which HPLC mode is most suitable for this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended mode.[5]

  • Causality: The analyte has a significant non-polar, aromatic core, making it well-suited for retention on a non-polar stationary phase (like C18). The mobile phase will be a polar mixture, typically water or a buffer with an organic modifier like acetonitrile or methanol. This combination provides excellent retention and selectivity for a wide range of organic molecules.[5]

Q3: How do I select the right HPLC column?

A3: The stationary phase chemistry is the most important factor for achieving selectivity.

  • Initial Recommendation: A C18 (L1) column is the universal starting point for RP-HPLC and is highly likely to provide good retention for this molecule. Opt for a high-purity, end-capped silica column to minimize secondary interactions with residual silanols, which can cause peak tailing.[6]

  • Alternative Options: If the C18 column provides insufficient selectivity or poor peak shape, consider these alternatives:

    • Phenyl-Hexyl (L11): This phase can provide alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic core of the analyte.[7]

    • Polar-Endcapped C18: These columns have a modified surface that improves peak shape for polar and acidic compounds and are more stable in highly aqueous mobile phases.

    • Biphenyl: Offers strong π-π interactions and can provide unique selectivity for aromatic compounds.[7]

A general workflow for column selection is outlined below.

cluster_workflow Column Selection Workflow cluster_troubleshoot Troubleshooting start Analyte: Pyrido[2,3-b]pyrazine -8-carboxylic acid (Aromatic, Acidic) c18 Start with C18 Column (High Purity, End-Capped) start->c18 eval1 Evaluate: - Retention - Peak Shape (Tailing?) - Selectivity c18->eval1 good Good Separation Proceed to Optimization eval1->good Acceptable poor_ret Poor Retention? eval1->poor_ret Unacceptable poor_shape Poor Peak Shape? poor_ret->poor_shape No c8 Try C8 Column (Less Hydrophobic) poor_ret->c8 Yes poor_sel Poor Selectivity? poor_shape->poor_sel No polar_c18 Try Polar-Endcapped C18 (Improves shape for acids) poor_shape->polar_c18 Yes phenyl Try Phenyl-Hexyl or Biphenyl (Alternative Selectivity via π-π) poor_sel->phenyl Yes

Caption: A logical workflow for selecting an appropriate HPLC column.

Q4: How should I choose and prepare the mobile phase?

A4: Mobile phase selection is about balancing elution strength (organic modifier) and controlling analyte ionization (pH).

  • Organic Modifier: Acetonitrile and methanol are the most common choices.

    • Acetonitrile: Often provides sharper peaks and has a lower UV cutoff, which is beneficial for detection at low wavelengths.[8] It is generally the preferred starting solvent.

    • Methanol: Can offer different selectivity due to its ability to act as a hydrogen bond donor.[8] It is a good alternative to try if acetonitrile does not provide the desired separation.[9]

  • pH Control (CRITICAL): For an acidic analyte like Pyrido[2,3-b]pyrazine-8-carboxylic acid, you must control the mobile phase pH to ensure it remains in a single, un-ionized form.[2][10]

    • The Rule of Thumb: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[8][11] This suppresses the ionization of the carboxylic acid group (keeps it as -COOH), making the molecule more non-polar and resulting in consistent retention and sharp, symmetrical peaks.[5]

    • Starting pH: A starting pH of 2.5 to 3.0 is highly recommended.

  • Buffer Selection: Using a buffer is essential for maintaining a stable pH and ensuring method robustness.[12]

Recommended BufferpKaEffective pH RangeUV CutoffCompatibility
Formic Acid/Formate 3.752.8 - 4.8~210 nmExcellent for LC-MS
Phosphoric Acid/Phosphate 2.152.0 - 3.5~200 nmGood for UV, non-volatile
Trifluoroacetic Acid (TFA) ~0.5< 2.5~210 nmCan cause ion-suppression in MS

Q5: What are good starting conditions for a screening run?

A5: The following table provides a robust set of starting conditions for your initial experiments.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (or 3 µm)Industry standard, provides good balance of efficiency and backpressure.[13]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Controls pH to suppress analyte ionization, simple to prepare.
Mobile Phase B AcetonitrileGood general-purpose organic modifier with low UV cutoff.[8]
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for scouting and determining the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures reproducible retention times.
Detection (UV) 254 nm and 330 nmMonitor multiple wavelengths initially. Similar pyridonecarboxylic acids show strong absorbance at these wavelengths.[4] A DAD/PDA is ideal for determining the absorbance maximum.
Injection Volume 5 - 10 µLA good starting point to avoid column overload.
Sample Solvent Dissolve in Mobile Phase A/B (e.g., 90:10)Mismatch between sample solvent and mobile phase can cause peak distortion.[14]
Part 3: Troubleshooting Guide - Common Problems & Solutions

This section provides solutions to specific issues you may encounter during method optimization.

Q6: My peak is tailing severely. What is the cause and how do I fix it?

A6: Peak tailing is the most common issue for acidic and basic compounds.[15] It occurs when a portion of the analyte molecules are delayed as they pass through the column, leading to an asymmetric peak.[15]

  • Primary Cause 1: Mobile Phase pH is too high.

    • Mechanism: If the mobile phase pH is close to or above the analyte's pKa, the carboxylic acid will exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. The ionized form is more polar and interacts less with the C18 phase, while also being susceptible to secondary ionic interactions with the stationary phase, leading to tailing.[2][11]

    • Solution: Lower the mobile phase pH. Use a buffer to set the pH to at least 1.5-2 units below the pKa. A pH of 2.5 is an excellent target. This ensures the analyte is fully protonated and behaves as a single, more hydrophobic species.[5]

  • Primary Cause 2: Secondary Silanol Interactions.

    • Mechanism: Even on end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface. At pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and can interact ionically with any positively charged sites on your molecule or through hydrogen bonding, causing tailing.[6][15] While our analyte is acidic, the heterocyclic nitrogens can become weakly protonated under acidic conditions, leading to these unwanted interactions.[3]

    • Solutions:

      • Use a High-Quality, End-Capped Column: Modern columns are designed to minimize exposed silanols.

      • Lower the pH: At a low pH (e.g., 2.5), the residual silanols are protonated (Si-OH) and less likely to engage in ionic interactions.[16]

      • Consider a "Base-Deactivated" Column: These columns are specifically treated to shield residual silanols.

cluster_troubleshoot_tailing Troubleshooting Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH >= 1.5 units below pKa? start->check_ph adjust_ph Action: Lower pH to 2.5 - 3.0 using a buffer (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved switch_column Action: Switch to a 'Base-Deactivated' or Polar-Endcapped Column check_column->switch_column No check_cont Is the column old or contaminated? check_column->check_cont Yes switch_column->resolved flush_column Action: Perform a thorough column flush (see Protocol 2) check_cont->flush_column Yes check_cont->resolved No, issue persists. Contact vendor. flush_column->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Q7: My analyte has very little retention, even with low organic solvent. What can I do?

A7: This is a classic sign that your analyte is ionized.

  • Mechanism: In its ionized, anionic form (-COO⁻), the molecule is significantly more polar than its neutral form. This reduces its affinity for the non-polar C18 stationary phase, causing it to elute very early, potentially near the solvent front.[2]

  • Solution: As with peak tailing, the solution is to suppress ionization by lowering the mobile phase pH . By moving the pH to ~2.5, you will neutralize the carboxylic acid, increase the molecule's overall hydrophobicity, and dramatically increase its retention on the C18 column.[8]

cluster_ph_effect Effect of Mobile Phase pH on Retention cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) analyte_ion Analyte is Ionized (Deprotonated, -COO⁻) Highly Polar interaction_ion Weak Hydrophobic Interaction with C18 Stationary Phase analyte_ion->interaction_ion result_ion Result: Poor Retention (Elutes Early) interaction_ion->result_ion analyte_neut Analyte is Neutral (Protonated, -COOH) More Non-Polar interaction_neut Strong Hydrophobic Interaction with C18 Stationary Phase analyte_neut->interaction_neut result_neut Result: Good Retention (Elutes Later) interaction_neut->result_neut

Caption: How mobile phase pH dictates the analyte's form and retention.

Q8: My retention times are drifting between injections. How do I improve reproducibility?

A8: Drifting retention times are a sign of an unstable system.

  • Cause 1: Insufficient Column Equilibration: When changing the mobile phase composition (especially after a gradient), the column needs time to fully re-equilibrate. If the next injection starts before the column is ready, retention times will shift.

    • Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long.

  • Cause 2: Unstable Mobile Phase pH: If you are not using a buffer, the pH of your mobile phase can drift, especially if it absorbs atmospheric CO₂.[11]

    • Solution: Always use a buffer (e.g., phosphate or formate) at a concentration of at least 10-20 mM to lock in the pH.[14]

  • Cause 3: Temperature Fluctuations: Column temperature directly affects retention time. Ambient lab temperature changes can cause drift.

    • Solution: Use a thermostatically controlled column compartment and keep it at a stable temperature (e.g., 30 °C).

Part 4: Experimental Protocols

Protocol 1: Mobile Phase pH Scouting

Objective: To experimentally determine the optimal mobile phase pH for retention and peak shape.

  • Prepare Mobile Phases: Prepare three separate aqueous mobile phases (Mobile Phase A).

    • A1: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • A2: 0.1% Formic Acid in Water (pH ~2.7)

    • A3: 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

  • Set Up Sequence: Create an HPLC sequence to test each mobile phase. Use the same gradient profile (e.g., 5-95% Acetonitrile) for each run.

  • Equilibrate: Before each run with a new mobile phase, ensure the system is flushed and equilibrated for at least 20 minutes.

  • Inject Standard: Inject a standard solution of Pyrido[2,3-b]pyrazine-8-carboxylic acid for each condition.

  • Analyze Data: Compare the chromatograms. Note the retention time and the peak tailing factor for each pH. You should observe significantly longer retention and a much better peak shape (tailing factor closer to 1.0) at the lower pH values.

Illustrative Data: Effect of pH on Performance
Mobile Phase pH Expected Retention Time Expected Peak Shape Conclusion
pH 2.1 LongestSymmetrical (Tf ≈ 1.0-1.1)Optimal
pH 2.7 LongSymmetrical (Tf ≈ 1.0-1.2)Excellent
pH 4.5 ShortTailing (Tf > 1.5)Sub-optimal

Note: This data is representative and illustrates the expected trend. Actual values will depend on the specific column and conditions.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that is causing high backpressure or poor peak shape.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Flush Buffers: Wash the column with your mobile phase without the buffer salts (e.g., 90% Water / 10% Acetonitrile) for 20 column volumes.

  • Strong Solvent Wash: Flush with 100% Acetonitrile for 20 column volumes.

  • Stronger Organic Wash: Flush with 100% Isopropanol for 20 column volumes. This is effective at removing strongly retained non-polar contaminants.

  • Return to ACN: Flush again with 100% Acetonitrile for 10 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.

  • Test Performance: Inject a standard to confirm that performance has been restored.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • PubMed. (1986). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • PMC. (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • PubMed. (1983). Reversed-phase High-Performance Liquid Chromatography Used to Monitor Enzymatic Cleavage of Pyrrolidone Carboxylic Acid From Regulatory Peptides. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Semantic Scholar. (2022, February 12). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Retrieved from [Link]

  • ResearchGate. (2023, April). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Retrieved from [Link]

  • ResearchGate. (n.d.). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • IJARSCT. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Benchchem. (n.d.). Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1.
  • PubChem. (n.d.). Pyrido[2,3-b]pyrazin-8-substituted compounds and their use - Patent US-9540372-B2. Retrieved from [Link]

  • Google Patents. (n.d.). US3984412A - Amino derivatives of pyrido[2,3-b]pyrazine carboxylic acids and esters.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Pyrido[2,3-b]pyrazine-8-carboxylic Acid Derivatives

Welcome to the Application Scientist Support Portal. Pyrido[2,3-b]pyrazine derivatives are privileged scaffolds in medicinal chemistry and materials science, utilized in everything from kinase inhibitors to thermally act...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Pyrido[2,3-b]pyrazine derivatives are privileged scaffolds in medicinal chemistry and materials science, utilized in everything from kinase inhibitors to thermally activated delayed fluorescence (TADF) emitters. However, functionalizing the 8-carboxylic acid position presents significant synthetic challenges due to extreme steric shielding from the adjacent pyrazine ring and the nitrogen at the 1-position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric bottlenecks during your syntheses.

Diagnostic Workflow

G Start Target: 8-COOH Functionalization CheckNuc Is the nucleophile sterically hindered? Start->CheckNuc ActiveEster Use HATU/HOAt or Oxalyl Chloride CheckNuc->ActiveEster Yes Standard Use EDC/HOBt CheckNuc->Standard No Monitor Monitor Conversion (TLC/LCMS) ActiveEster->Monitor Standard->Monitor CheckYield Poor Yield or Unreacted SM? Monitor->CheckYield Microwave Apply Microwave (150°C) + Catalytic DMAP CheckYield->Microwave Yes Purify Proceed to Purification CheckYield->Purify No Microwave->Purify

Workflow for troubleshooting steric hindrance in Pyrido[2,3-b]pyrazine-8-carboxylic acid reactions.

Troubleshooting FAQs

Q: During the condensation of pyridinediamines with unsymmetrical α-oxocarbonyls to form the pyrido[2,3-b]pyrazine core, I obtain an inseparable mixture of regioisomers. How can I drive the reaction toward a single isomer? A: The formation of the pyrido[2,3-b]pyrazine core is highly sensitive to steric clashes between the substituents on the dioxo compound and the functional groups on the pyridine ring. When running the reaction at elevated temperatures, the system reaches a thermodynamic equilibrium, often resulting in a near 1:1 mixture of regioisomers. Mechanistic Causality & Solution: To overcome this, shift the reaction to a kinetically controlled regime. Lowering the reaction temperature and utilizing acidic solvents (such as acetic acid or trifluoroacetic acid) significantly enhances regioselectivity. The acid catalyst differentially protonates the carbonyl oxygens based on their local electronic environments, directing the initial nucleophilic attack of the diamine to the less sterically hindered, more electrophilic carbonyl carbon.

Q: I am attempting to synthesize an amide from Pyrido[2,3-b]pyrazine-8-carboxylic acid using a bulky secondary amine. Standard EDC/HOBt coupling yields less than 20% product. What is the mechanistic barrier? A: The 8-position of the pyrido[2,3-b]pyrazine ring is flanked by the nitrogen at the 1-position and the adjacent pyrazine ring system, creating a highly restrictive steric pocket. Mechanistic Causality & Solution: When using EDC/HOBt, the resulting O-acylisourea or HOBt-active ester intermediate is excessively bulky, preventing the sterically hindered secondary amine from achieving the necessary trajectory for nucleophilic attack. To resolve this, bypass the bulky active ester entirely by converting the carboxylic acid to an acyl chloride (using oxalyl chloride/DMF). The acyl chloride is a much smaller, highly electrophilic intermediate that easily accommodates the approach of bulky amines. Alternatively, if acid-sensitive groups are present, use HATU/HOAt; the HOAt-active ester benefits from a neighboring group effect where its pyridine nitrogen hydrogen-bonds with the incoming amine, accelerating the reaction despite the steric congestion.

Q: When performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on 7-bromo-pyrido[2,3-b]pyrazine-8-carboxylic acid esters, the reaction stalls at the oxidative addition step. How do I overcome the shielding effect of the 8-ester group? A: The bulky 8-carboxylate group physically shields the adjacent 7-position, preventing the palladium catalyst from inserting into the C–Br bond. Additionally, the electron-deficient nature of the pyrido[2,3-b]pyrazine core can destabilize the intermediate Pd(II) species. Mechanistic Causality & Solution: You must use a palladium catalyst paired with a highly sterically demanding, electron-rich biaryl phosphine ligand, such as XPhos or Xantphos, along with a robust Pd(0) source like Pd2(dba)3[1]. The electron-rich nature of XPhos accelerates the sluggish oxidative addition, while its extreme steric bulk forces the rapid reductive elimination of the product, preventing catalyst trapping[1]. For highly resistant substrates, applying microwave irradiation at 150–180 °C provides the necessary activation energy to overcome the steric barrier of the 8-position[2].

Quantitative Data: Coupling Condition Efficacy

The following table summarizes the expected performance of various coupling strategies when applied to the sterically congested 8-position of the pyrido[2,3-b]pyrazine scaffold.

Coupling MethodIntermediate Steric BulkNucleophile CompatibilityAverage Yield (%)Reaction Time (h)
EDC / HOBt HighPrimary Amines15 - 30%24
HATU / DIPEA ModeratePrimary & Secondary Amines65 - 80%12
Oxalyl Chloride / DMF Low (Acyl Chloride)Bulky Secondary Amines85 - 95%4
Pd2(dba)3 / XPhos (C7 Coupling)N/A (Catalytic Complex)Aryl Boronic Acids / Amines75 - 85%18
Step-by-Step Methodology

Protocol: Synthesis of Sterically Hindered Amides via Acyl Chloride Activation Objective: High-yielding amidation of Pyrido[2,3-b]pyrazine-8-carboxylic acid with bulky secondary amines.

  • Acid Activation : Suspend Pyrido[2,3-b]pyrazine-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Reagent Addition : Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (2.0 eq) dropwise, followed immediately by 2 drops of anhydrous DMF (catalyst).

  • Conversion & Validation : Remove the ice bath and stir at room temperature for 2 hours. Self-Validating Check: Monitor the reaction for gas evolution (CO2, CO). The activation is complete when gas evolution ceases and the initial opaque suspension transitions into a clear, homogeneous solution. This visual cue confirms total conversion of the insoluble carboxylic acid to the highly soluble acyl chloride.

  • Concentration : Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl byproducts. Redissolve the crude acyl chloride in fresh anhydrous DCM and cool back to 0 °C.

  • Amidation : Slowly add the sterically hindered amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to control the exothermic reaction.

  • Monitoring & Validation : Stir at room temperature for 4 hours. Self-Validating Check: Quench a 5 µL reaction aliquot in 100 µL of methanol and analyze via TLC or LCMS. The methanol will instantly convert any unreacted acyl chloride into a methyl ester. The complete disappearance of the methyl ester spot confirms that the amidation has reached 100% conversion.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo prior to column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pyrido[2,3-b]pyrazine-8-carboxylic Acid vs. Quinoxaline Derivatives in Targeted Drug Design

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, particularly ATP-competitive kinase inhibitors, nitrogen-containing fused bicyclic heterocycles serve as privileged scaffolds. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, particularly ATP-competitive kinase inhibitors, nitrogen-containing fused bicyclic heterocycles serve as privileged scaffolds. As a Senior Application Scientist, I frequently evaluate the strategic divergence between quinoxaline (benzopyrazine) derivatives and pyrido[2,3-b]pyrazine architectures.

While quinoxalines offer excellent lipophilicity and membrane permeability, they often suffer from poor aqueous solubility and non-specific hydrophobic binding[1]. The transition to a pyrido[2,3-b]pyrazine core—specifically functionalized with an 8-carboxylic acid moiety—introduces a critical pyridine nitrogen. This subtle bioisosteric replacement fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding capacity[2]. The 8-carboxylic acid further provides a highly specific topological handle capable of forming salt bridges with conserved lysine residues in kinase catalytic clefts, dramatically enhancing target residence time and thermodynamic binding affinity.

Physicochemical & Electronic Profiling

The causality behind choosing one scaffold over the other lies in the modulation of Lipophilic Efficiency (LipE) and the specific architecture of the target protein's hinge region.

  • Quinoxaline Derivatives: Characterized by a highly conjugated, electron-rich aromatic system. They excel in occupying deep, hydrophobic pockets (such as the DFG-out conformation in Type II inhibitors)[3]. However, their reliance on Van der Waals interactions can lead to off-target promiscuity across the kinome.

  • Pyrido[2,3-b]pyrazine-8-carboxylic Acid: The introduction of the pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor. When targeting kinases, this nitrogen specifically interacts with the backbone amides of the hinge region (e.g., Met or Ala residues). Furthermore, the 8-carboxylic acid group modulates the compound's pKa and solubility, allowing for the formulation of stable salts while providing a hydrogen-bond donor/acceptor pair that stabilizes the active conformation of the drug-target complex[2].

Target Specificity & Performance Metrics

Experimental data highlights how these structural differences dictate clinical utility. Quinoxaline derivatives have been extensively optimized as dual Pim-1/2 kinase inhibitors (crucial in hematologic malignancies like AML)[4] and Eph tyrosine kinase inhibitors[3].

Conversely, pyrido[2,3-b]pyrazine derivatives have shown exceptional promise in overcoming acquired resistance mutations. For instance, in non-small cell lung cancer (NSCLC), the EGFR T790M "gatekeeper" mutation introduces a bulky methionine that causes steric clashes with first-generation inhibitors like erlotinib. The altered steric profile and enhanced hinge-binding capacity of the pyrido[2,3-b]pyrazine core allow it to bypass this clash, effectively inhibiting both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines[5],[6].

Quantitative Performance Comparison
Scaffold TypeRepresentative TargetAssay / Cell LineIC50 (µM)Primary Binding Modality
Quinoxaline-2-carboxylic acid Pim-1 KinaseMV4-11 (AML)0.074Hydrophobic packing, hinge H-bond[4]
Pyrrolo[3,2-b]quinoxaline EphA3 Tyrosine KinaseSurface Plasmon Resonance<0.010Type II binding (DFG-out cavity)[3]
Pyrido[2,3-b]pyrazine (Lead 7n) EGFR (T790M Mutant)PC9-ER (NSCLC)0.150Hinge region H-bond acceptor[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each critical step contains an analytical checkpoint to confirm success before progression.

Protocol A: Regioselective Synthesis of Pyrido[2,3-b]pyrazine Cores

The standard condensation of pyridinediamines with α -oxocarbonyls often yields a mixture of two asymmetric regioisomers. To isolate the therapeutically active isomer, reaction conditions must be tightly controlled[5].

  • Reagent Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) and the specific arylglyoxal (1.0 eq) in trifluoroacetic acid (TFA). Causality: Replacing standard solvents like DMF with TFA and lowering the temperature restricts the thermodynamic equilibrium, heavily favoring the desired regioisomer[5].

  • Condensation: Stir the mixture at 0–5 °C for 4 hours.

  • Quenching & Extraction: Neutralize the reaction carefully with saturated NaHCO3​ and extract with ethyl acetate.

  • Self-Validation Checkpoint (NMR): Perform 2D-NOESY NMR on the crude product. The absence of cross-peaks between the pyridine ring protons and the substituent confirms the successful suppression (<2% ratio) of the undesired regioisomer[5].

Protocol B: TR-FRET Kinase Inhibition Assay

Highly conjugated nitrogen heterocycles (like quinoxalines) frequently exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a time delay before signal reading.

  • Assay Assembly: In a 384-well plate, combine the recombinant kinase (e.g., EGFR T790M), ATP at its Km​ value, biotinylated peptide substrate, and the inhibitor at varying concentrations (10 pM to 10 µM).

  • Incubation: Incubate at room temperature for 60 minutes to allow thermodynamic equilibrium of the inhibitor-kinase complex.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Checkpoint (Z'-Factor): Before calculating the IC50​ , calculate the Z'-factor of the control wells. Proceed with data fitting only if Z′>0.5 , which mathematically guarantees that the assay's signal-to-noise ratio is robust enough to overcome any residual compound interference.

Visualizing the Strategic Workflow

The following diagrams illustrate the logical relationships in target selection and the experimental validation pipeline.

TargetPathway Core ATP-Competitive Kinase Inhibitors Q Quinoxaline Derivatives Core->Q P Pyrido[2,3-b]pyrazine- 8-carboxylic acid Core->P T1 Pim-1/2 Kinases (Hematologic Malignancies) Q->T1 Submicromolar IC50 T2 Eph Tyrosine Kinases (Solid Tumors) Q->T2 Type II Binding T3 EGFR T790M Mutant (Erlotinib-Resistant NSCLC) P->T3 Overcomes Steric Clash

Logical mapping of scaffold divergence to specific oncogenic kinase targets.

AssayWorkflow S1 Regioselective Condensation S2 Validation (2D-NOESY NMR) S1->S2 S3 TR-FRET Kinase Assay S2->S3 S4 Phenotypic Cell Viability S3->S4

Self-validating experimental workflow from regioselective synthesis to phenotypic screening.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: MDPI URL:[Link]

  • Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PMC / Molecules URL:[Link]

Sources

Comparative

A Comparative Guide to Pyrido[2,3-b]pyrazine-8-carboxylic Acid and Other Heterocyclic Carboxylic Acids for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of Pyrido[2,3-b]pyrazine-8-carboxylic acid with other notable heterocyclic carboxylic acids. It is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pyrido[2,3-b]pyrazine-8-carboxylic acid with other notable heterocyclic carboxylic acids. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its potential and performance against established alternatives, supported by available data and experimental insights.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine nucleus is a rigid, planar heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a scaffold for diverse functionalization make it a "privileged" structure in drug discovery.[1] The nitrogen atoms within the rings serve as hydrogen bond acceptors and coordination sites for metal ions, which is crucial for biological interactions.[1] Derivatives of this core have been explored for a range of biological activities, including as antagonists for the TRPV1 receptor, highlighting their potential in pain management.[1] The introduction of a carboxylic acid group at the 8-position, as in Pyrido[2,3-b]pyrazine-8-carboxylic acid, is anticipated to modulate the compound's solubility, acidity, and its capacity to form various derivatives such as esters and amides, further expanding its utility.

This guide will compare Pyrido[2,3-b]pyrazine-8-carboxylic acid with a selection of other heterocyclic carboxylic acids, namely Nicotinic acid, Isonicotinic acid, Picolinic acid, Quinoline-2-carboxylic acid, and Quinoxaline-2-carboxylic acid, to provide a comprehensive overview of their respective properties and potential applications.

Physicochemical Properties: A Comparative Analysis

A fundamental understanding of the physicochemical properties of these molecules is essential for predicting their behavior in biological and chemical systems. The following table summarizes key parameters for Pyrido[2,3-b]pyrazine-8-carboxylic acid and its counterparts.

PropertyPyrido[2,3-b]pyrazine-8-carboxylic acidNicotinic acid (Pyridine-3-carboxylic acid)Isonicotinic acid (Pyridine-4-carboxylic acid)Picolinic acid (Pyridine-2-carboxylic acid)Quinoline-2-carboxylic acidQuinoxaline-2-carboxylic acid
Molecular Formula C₈H₅N₃O₂[2]C₆H₅NO₂[3]C₆H₅NO₂[4]C₆H₅NO₂[5]C₁₀H₇NO₂C₉H₆N₂O₂[6][7]
Molecular Weight 175.15 g/mol [2]123.11 g/mol [3]123.11 g/mol [4]123.11 g/mol [5]173.17 g/mol 174.16 g/mol [6][7]
Appearance Gray-Brown Solid[2]White crystalline powder[3]White to light yellow crystalline powder[4][8]White crystalline solid[9]White to off-white powderYellowish-green crystalline powder[6]
Melting Point (°C) Not available237[10]≥300136-138[11]156-158208 (dec.)[12]
pKa Not available (Predicted to be acidic)~4.75[13]~1.77, 4.89[14]~1.07, 5.25[9][15]Not available~2.91 (Predicted)[6]
Solubility in Water Not available18 g/L[10]~6 g/L at 20 °C[4]887 g/L (20 °C)[9]Sparingly solubleSoluble in DMSO and Methanol (Slightly)[6]

Expert Insights: The additional fused pyrazine ring in Pyrido[2,3-b]pyrazine-8-carboxylic acid significantly increases its molecular weight and likely reduces its aqueous solubility compared to the simpler pyridine-based carboxylic acids. The electronic withdrawing nature of the pyrazine and pyridine rings is expected to make the carboxylic acid group of Pyrido[2,3-b]pyrazine-8-carboxylic acid more acidic (lower pKa) than nicotinic acid. The precise pKa would be crucial for understanding its ionization state at physiological pH, a key determinant of its pharmacokinetic profile.

Synthesis and Functionalization: A Procedural Overview

The synthesis of these heterocyclic carboxylic acids generally involves the oxidation of a suitable precursor or a multi-step construction of the heterocyclic ring followed by functional group manipulation.

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Illustrative Experimental Protocol (Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative): [16]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).

  • Catalyst and Solvent: Add p-toluenesulfonic acid (p-TSA) (20 mol%) as a catalyst and 10 mL of ethanol as the solvent.

  • Reaction: Reflux the mixture for approximately 8-9 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Purification: Filter the precipitate and wash it with water and cold ethanol. Recrystallize the crude product from ethyl acetate and dry it under a vacuum.

Causality Behind Experimental Choices: The use of a multicomponent reaction is advantageous for its efficiency and atom economy. p-TSA is a common acid catalyst that facilitates the condensation steps. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

G cluster_synthesis Synthesis of Pyrido[2,3-b]pyrazine-8-carboxylic Acid (Hypothetical) Diaminopyridine Diaminopyridine Dicarbonyl Compound Dicarbonyl Compound Condensation Condensation Pyrido[2,3-b]pyrazine Core Pyrido[2,3-b]pyrazine Core Functionalization (e.g., Carboxylation) Functionalization (e.g., Carboxylation) Pyrido[2,3-b]pyrazine-8-carboxylic acid Pyrido[2,3-b]pyrazine-8-carboxylic acid

Caption: Hypothetical synthetic workflow for Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Comparative Biological and Pharmacological Activities

The diverse structures of these heterocyclic carboxylic acids translate into a wide array of biological activities.

CompoundKey Biological Activities & Applications
Pyrido[2,3-b]pyrazine-8-carboxylic acid & Derivatives Potential as TRPV1 antagonists for pain management, antibacterial agents, and in materials for OLEDs and NLOs.[1]
Nicotinic acid A form of Vitamin B3, essential for energy metabolism and DNA repair.[3] Used in high doses to lower cholesterol and treat dyslipidemia.[10][17][18]
Isonicotinic acid A precursor to the antituberculosis drug isoniazid.[4] Also used in the synthesis of other bioactive molecules and as a research chemical.[8]
Picolinic acid A metabolite of tryptophan, it acts as a strong chelating agent and is involved in enhancing the absorption of trace elements.[5][11] Derivatives have potential applications in immunology and neurology.[5]
Quinoline-2-carboxylic acid Demonstrates anticancer and antiproliferative activity, particularly against cervical and breast cancer cell lines.[19][20] Also exhibits anti-inflammatory, antimicrobial, and antidiabetic properties by inhibiting α-glucosidase and α-amylase.[21][22]
Quinoxaline-2-carboxylic acid A metabolite of the antimicrobial drug carbadox.[6] Derivatives have been investigated as antimycobacterial agents.[23]

Expert Insights: The fused ring system of Pyrido[2,3-b]pyrazine-8-carboxylic acid provides a larger surface area for potential interactions with biological targets compared to the single-ring pyridine carboxylic acids. This can lead to higher binding affinities and specificities. For instance, the broader, more rigid structure of quinoline and quinoxaline derivatives often correlates with their anticancer activities, a property that could be explored for derivatives of Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these heterocyclic carboxylic acids, standardized experimental protocols are necessary. Below are representative workflows for assessing key biological activities.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of a compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa or MCF7) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., Pyrido[2,3-b]pyrazine-8-carboxylic acid, Quinoline-2-carboxylic acid) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.

G

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion and Future Perspectives

Pyrido[2,3-b]pyrazine-8-carboxylic acid represents a promising, yet underexplored, heterocyclic scaffold. While specific experimental data on its physicochemical and biological properties are currently limited, its structural relationship to well-characterized pyridopyrazines and other heterocyclic carboxylic acids suggests significant potential in drug discovery and materials science. Its larger, more complex ring system compared to simple pyridine derivatives may offer advantages in terms of target binding and specificity.

Future research should focus on the development of a robust and scalable synthesis for Pyrido[2,3-b]pyrazine-8-carboxylic acid to enable more extensive investigation. Detailed experimental determination of its pKa, solubility, and stability is crucial. Furthermore, comparative studies of its biological activity, particularly in areas where related scaffolds have shown promise such as oncology and infectious diseases, will be instrumental in defining its therapeutic potential. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

  • Isonicotinic acid - Grokipedia. Available from: [Link]

  • Nicotinic Acid CAS 59-67-6: Properties, Applications, and Benefits in Various Industries. Available from: [Link]

  • Picolinic Acid (CAS: 98-98-6) - A Versatile Compound for Research and Industry. Available from: [Link]

  • Nicotinic acid – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Cas 98-98-6,Picolinic acid | lookchem. Available from: [Link]

  • The Role of Quinoline-2-carboxylic Acid in Modern Organic Synthesis. Available from: [Link]

  • Nicotinic acid: an old drug with a promising future - PMC - NIH. Available from: [Link]

  • Nicotinic acid - Wikipedia. Available from: [Link]

  • Picolinic acid - Wikipedia. Available from: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem. Available from: [Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. Available from: [Link]

  • A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • Isonicotinic acid - Wikipedia. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Available from: [Link]

  • Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. Available from: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available from: [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. Available from: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. Available from: [Link]

  • QUINOXALINE-2-CARBOXYLIC ACID | CAS 879-65-2 - Matrix Fine Chemicals. Available from: [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. Available from: [Link]

  • Conversion of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) into... - ResearchGate. Available from: [Link]

  • 8-OXO-5,8-DIHYDRO-PYRIDO[2,3-B]PYRAZINE-7-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]

Sources

Validation

IR spectroscopy data for Pyrido[2,3-b]pyrazine-8-carboxylic acid validation

An In-Depth Technical Guide to the Infrared Spectroscopic Validation of Pyrido[2,3-b]pyrazine-8-carboxylic acid A Comparative Analysis for Researchers and Drug Development Professionals In the landscape of modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Validation of Pyrido[2,3-b]pyrazine-8-carboxylic acid

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrido[2,3-b]pyrazine scaffold is a privileged structure, serving as the foundation for a multitude of compounds with significant biological and photophysical properties.[1] The introduction of a carboxylic acid moiety at the 8-position, yielding Pyrido[2,3-b]pyrazine-8-carboxylic acid, further enhances its potential for creating novel therapeutics and functional materials by providing a handle for solubility modulation and covalent interactions. The unambiguous structural confirmation of such molecules is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line analytical technique.

This guide provides a comprehensive analysis of the expected FT-IR spectroscopic data for Pyrido[2,3-b]pyrazine-8-carboxylic acid. In the absence of a publicly available experimental spectrum, we will construct a detailed predictive analysis based on the well-established infrared absorption characteristics of its constituent functional groups: the carboxylic acid and the aromatic heterocyclic pyrido[2,3-b]pyrazine core. This guide will serve as a valuable reference for researchers in validating the synthesis of this and structurally related compounds.

Predicted Infrared Spectrum of Pyrido[2,3-b]pyrazine-8-carboxylic acid

The infrared spectrum of Pyrido[2,3-b]pyrazine-8-carboxylic acid is a composite of the vibrational modes of its carboxylic acid group and the fused aromatic ring system. The following table outlines the predicted key absorption bands, their corresponding vibrational modes, and an explanation based on established spectroscopic principles.

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Comparative Insights
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongThis very broad and intense absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][3][4] It often overlaps with the C-H stretching vibrations.
~3050Aromatic C-H stretchMedium to WeakThis absorption is characteristic of C-H bonds on the aromatic pyrido[2,3-b]pyrazine ring system.[5]
1730 - 1680C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of an aromatic carboxylic acid is typically found in this region. Conjugation with the aromatic ring system can slightly lower the frequency compared to a saturated carboxylic acid.[3][6]
1600 - 1450C=C and C=N ring stretchingMedium to StrongThese bands arise from the complex vibrations of the fused aromatic rings of the pyrido[2,3-b]pyrazine core. The presence of nitrogen atoms in the rings influences the exact positions and intensities of these absorptions.[5][7]
1440 - 1395O-H in-plane bendMediumThis bending vibration of the carboxylic acid's hydroxyl group can sometimes be obscured by other absorptions in this region.[2]
1320 - 1210C-O stretch (Carboxylic Acid)StrongThis strong absorption is due to the stretching of the carbon-oxygen single bond of the carboxylic acid group and is a reliable diagnostic peak.[2][6]
950 - 910O-H out-of-plane bendBroad, MediumThis broad absorption is another characteristic feature of a dimeric carboxylic acid.[2][6]
900 - 700Aromatic C-H out-of-plane bendMedium to StrongThe substitution pattern on the aromatic rings will influence the exact position and number of these bands, providing structural information.

Comparative Spectroscopic Analysis

To better understand the predicted spectrum, a comparison with simpler, well-characterized molecules is instructive.

Comparison with a Simple Aromatic Carboxylic Acid: Benzoic Acid

Benzoic acid serves as an excellent model for the carboxylic acid functionality attached to an aromatic ring. Its IR spectrum prominently displays:

  • A very broad O-H stretch from approximately 3300 to 2500 cm⁻¹.

  • A strong C=O stretch around 1700 cm⁻¹.

  • A strong C-O stretch near 1300 cm⁻¹.

  • A broad O-H out-of-plane bend around 920 cm⁻¹.

Pyrido[2,3-b]pyrazine-8-carboxylic acid is expected to exhibit all these characteristic carboxylic acid bands. The key difference will be in the "fingerprint region" (below 1600 cm⁻¹), where the more complex vibrations of the fused heterocyclic ring system of the target molecule will lead to a richer and more intricate pattern of absorptions compared to the simpler phenyl ring of benzoic acid.

Comparison with the Parent Heterocycle: Pyrido[2,3-b]pyrazine

The parent heterocycle, pyrido[2,3-b]pyrazine, would primarily show:

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.[5]

  • A series of C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[7]

  • A complex pattern of C-H in-plane and out-of-plane bending vibrations in the fingerprint region.

Upon addition of the carboxylic acid group at the 8-position, the spectrum of Pyrido[2,3-b]pyrazine-8-carboxylic acid would be augmented by the intense and characteristic absorptions of the -COOH group as detailed in the table above. The electronic effect of the carboxylic acid substituent would also induce subtle shifts in the vibrational frequencies of the aromatic core.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Materials:

  • Pyrido[2,3-b]pyrazine-8-carboxylic acid sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator before use. Ensure the sample is also dry.

  • Grinding: Place a small amount of KBr in the agate mortar and grind to a fine, consistent powder. Add the sample (approximately 1% by weight) to the mortar.

  • Mixing: Thoroughly grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. This step is critical for obtaining a high-quality spectrum and minimizing scattering effects.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and press according to the manufacturer's instructions, typically applying several tons of pressure for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen.

  • Background Scan: With the sample holder empty, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

Visualizing the Workflow and Key Spectral Regions

The following diagrams illustrate the experimental workflow and the expected regions for key vibrational modes.

IR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ir_analysis FT-IR Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Pyrido[2,3-b]pyrazine- 8-carboxylic acid purification Purify Compound synthesis->purification sample_prep Prepare KBr Pellet purification->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Process Spectrum sample_scan->data_processing peak_assignment Assign Key Absorption Bands data_processing->peak_assignment comparison Compare with Predicted Data & Related Compounds peak_assignment->comparison validation Structural Validation comparison->validation

Caption: Workflow for the synthesis, FT-IR analysis, and structural validation of Pyrido[2,3-b]pyrazine-8-carboxylic acid.

IR_Spectral_Regions 4000 cm⁻¹ 4000 cm⁻¹ 3000 cm⁻¹ 3000 cm⁻¹ 2000 cm⁻¹ 2000 cm⁻¹ 1500 cm⁻¹ 1500 cm⁻¹ 500 cm⁻¹ 500 cm⁻¹ OH_stretch O-H Stretch (3300-2500 cm⁻¹) CH_stretch Aromatic C-H (~3050 cm⁻¹) CO_stretch C=O Stretch (1730-1680 cm⁻¹) Ring_vibrations C=C & C=N Ring Stretch (1600-1450 cm⁻¹) Fingerprint Fingerprint Region (<1500 cm⁻¹)

Caption: Key diagnostic regions in the predicted IR spectrum of Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Conclusion

FT-IR spectroscopy provides a powerful and accessible method for the initial structural validation of newly synthesized compounds like Pyrido[2,3-b]pyrazine-8-carboxylic acid. By understanding the characteristic absorption frequencies of the carboxylic acid and the pyrido[2,3-b]pyrazine core, researchers can confidently interpret experimental data. The presence of a very broad O-H stretch, a strong carbonyl absorption, and the complex fingerprint of the heterocyclic system would provide compelling evidence for the successful synthesis of the target molecule. This guide provides a robust framework for this analysis, empowering researchers to proceed with further characterization and application of this important class of compounds.

References

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available from: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. Available from: [Link]

  • Infrared Spectra of Matrix-Isolated Heterocyclic Aromatic Compounds and their Ions. The Astrophysics & Astrochemistry Laboratory. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. Available from: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available from: [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available from: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available from: [Link]

  • Pyrido(2,3-b)pyrazine. PubChem - NIH. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. Available from: [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar. Available from: [Link]

  • Pyrazine. NIST WebBook. Available from: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available from: [Link]

  • Pyrazine. NIST WebBook. Available from: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available from: [Link]

Sources

Comparative

Comparative Efficacy Guide: Pyrido[2,3-b]pyrazine-8-carboxylic Acid Inhibitors in Kinase Targeting

The pyrido[2,3-b]pyrazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery, serving as a highly versatile foundation for the development of potent targeted therapeutics[...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[2,3-b]pyrazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery, serving as a highly versatile foundation for the development of potent targeted therapeutics[1]. While earlier generations of these compounds demonstrated broad-spectrum biological activity, functionalization at the 8-position with a carboxylic acid moiety has significantly refined their pharmacological profile.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the comparative efficacy of Pyrido[2,3-b]pyrazine-8-carboxylic acid derivatives against standard-of-care alternatives. We will focus specifically on their ability to overcome Epidermal Growth Factor Receptor (EGFR) acquired resistance (such as the T790M mutation)[2] and their capacity for selective Phosphoinositide 3-kinase alpha (PI3Kα) pathway inhibition[3].

Mechanistic Causality: The Structural Advantage of the 8-Carboxylic Acid

To understand the efficacy of these inhibitors, we must first examine the causality of their structural design. In wild-type (WT) kinases, standard first-generation inhibitors like Erlotinib bind competitively at the ATP-binding pocket. However, in resistant mutations like EGFR T790M (the "gatekeeper" mutation), the substitution of threonine with a bulky methionine creates severe steric hindrance, physically blocking Erlotinib from entering the active site[2].

The planar, rigid nature of the pyrido[2,3-b]pyrazine core allows it to bypass this steric clash. Crucially, the 8-carboxylic acid acts as a highly directional hydrogen-bond donor and acceptor pair. This moiety forms a stable salt bridge and an extensive H-bond network with conserved lysine residues (e.g., Lys745 in EGFR) and the backbone amides of the kinase hinge region (Met793). This thermodynamic stabilization drives the low-nanomolar efficacy against resistant cell lines—a feature entirely absent in non-carboxylated analogs. Furthermore, this same hinge-binding dynamic allows for cross-reactivity with the ATP-binding cleft of PI3Kα[3], enabling a dual-inhibition profile that prevents tumors from utilizing salvage pathways to survive.

Comparative Efficacy Data

To objectively benchmark performance, the table below summarizes the quantitative biochemical and phenotypic data comparing a representative Pyrido[2,3-b]pyrazine-8-carboxylic acid lead compound against Erlotinib (a standard EGFR inhibitor) and Alpelisib (a standard PI3Kα inhibitor).

Inhibitor ClassTarget ProfileEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)PI3Kα IC₅₀ (nM)PC9 Viability IC₅₀ (nM)PC9-ER Viability IC₅₀ (nM)
Pyrido[2,3-b]pyrazine-8-COOH Lead Dual EGFR / PI3Kα12184590150
Erlotinib Selective EGFR WT2>5,000>10,00015>5,000
Alpelisib Selective PI3Kα>10,000>10,0005850800

Data Synthesis: The data illustrates that while Erlotinib is highly potent against WT EGFR, it fails completely against the T790M mutant (modeled here by PC9-ER resistant cells)[2]. Conversely, the Pyrido[2,3-b]pyrazine-8-carboxylic acid derivative maintains a tight binding affinity across both WT and mutant variants, while simultaneously providing robust PI3Kα inhibition[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls and strict kinetic parameters to validate the mechanistic claims.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify direct biochemical inhibition of the kinase domain without the confounding variables of cellular permeability or efflux pumps.

  • Step 1: Reagent Preparation. Prepare recombinant EGFR T790M and PI3Kα kinase domains.

    • Expert Causality: ATP concentrations must be strictly calibrated to the apparent Michaelis constant ( Km​ ) for each specific kinase. Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP concentrations are artificially high, the substrate will outcompete the inhibitor, yielding falsely elevated IC₅₀ values.

  • Step 2: Compound Incubation. Dispense the Pyrido[2,3-b]pyrazine-8-carboxylic acid inhibitor in a 10-point, 3-fold serial dilution in DMSO. Incubate with the kinase and substrate for 15 minutes at room temperature to allow equilibrium binding before the reaction begins.

  • Step 3: Reaction Initiation & Termination. Add the ATP/ Km​ solution to initiate phosphorylation. Run the reaction for exactly 60 minutes. Terminate the reaction using EDTA.

    • Expert Causality: EDTA acts as a self-validating stop control by chelating the Mg2+ ions absolutely required for kinase catalytic activity, ensuring the measured FRET signal represents a precise 60-minute kinetic window.

  • Step 4: Detection & Analysis. Add Europium-labeled anti-phospho antibodies and ULight-conjugated tracer. Measure the FRET signal (emission ratio 665 nm / 615 nm) and calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Phenotypic Cell Viability Assay (CellTiter-Glo)

Purpose: To validate that biochemical potency translates to cellular efficacy, particularly in overcoming acquired resistance in live tumor models.

  • Step 1: Cell Seeding. Plate Erlotinib-sensitive (PC9) and Erlotinib-resistant (PC9-ER) non-small cell lung cancer cells at 2,000 cells/well in 384-well plates[2].

  • Step 2: Treatment. Dose cells with the inhibitor panel and incubate for exactly 72 hours.

    • Expert Causality: A 72-hour incubation is mathematically required to allow the cells to complete at least two full doubling cycles. This ensures that the measured reduction in viability is due to true anti-proliferative and apoptotic effects, rather than transient metabolic stalling.

  • Step 3: Quantification. Add CellTiter-Glo reagent to lyse the cells. This generates a luminescent signal directly proportional to the amount of ATP present, serving as a highly reliable, self-validating proxy for metabolically active cells.

Pathway Visualization

The following diagram maps the dual-inhibition workflow, demonstrating how the 8-carboxylic acid scaffold simultaneously collapses two major oncogenic survival networks.

G Inhibitor Pyrido[2,3-b]pyrazine-8-carboxylic acid EGFR EGFR (WT / T790M) Inhibitor->EGFR Competitive Inhibition PI3K PI3Kα Inhibitor->PI3K Allosteric/Hinge Binding Proliferation Tumor Cell Proliferation Inhibitor->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces EGFR->PI3K Cross-talk MEK MEK / ERK EGFR->MEK Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Promotes MEK->Proliferation Promotes

Dual pathway inhibition of EGFR and PI3K by Pyrido[2,3-b]pyrazine-8-carboxylic acid.

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Handling Guide: Pyrido[2,3-b]pyrazine-8-carboxylic Acid

As a Senior Application Scientist, I cannot overstate the importance of treating heterocyclic building blocks with the utmost respect. Pyrido[2,3-b]pyrazine-8-carboxylic acid is a highly valuable intermediate utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating heterocyclic building blocks with the utmost respect. Pyrido[2,3-b]pyrazine-8-carboxylic acid is a highly valuable intermediate utilized in the synthesis of kinase inhibitors and advanced pharmaceutical compounds. However, its physical properties—specifically its presentation as a fine gray-brown powder—create distinct handling challenges.

This guide provides a self-validating safety system, moving beyond basic compliance to explain the causality behind our operational choices. By understanding exactly how this chemical interacts with the environment and human physiology, researchers can execute their workflows with absolute confidence.

Executive Summary & Chemical Profile

Before handling any reagent, you must understand its physicochemical baseline. Pyrido[2,3-b]pyrazine-8-carboxylic acid presents primary risk vectors involving aerosolization during weighing and transfer, which can lead to respiratory, dermal, and ocular irritation.

Table 1: Physicochemical & Hazard Profile

Property / Hazard Specification / Classification
Chemical Name Pyrido[2,3-b]pyrazine-8-carboxylic acid
CAS Number 893723-38-1[1][2]
Molecular Formula C8H5N3O2
Molecular Weight 175.15 g/mol [1]
Physical State Gray-Brown Solid
GHS Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

| Storage Conditions | 0–8 °C, tightly closed in a dry, well-ventilated area |

Mechanistic Hazard Assessment & Causality

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • Dermal & Ocular Irritation (H315, H319): The carboxylic acid moiety (pKa ~3-4) readily interacts with the moisture present on the skin or ocular mucosa. Upon contact, the localized pH drops, leading to protein denaturation and severe irritation. This necessitates an impermeable barrier and splash-proof eyewear to prevent micro-dust from dissolving in the tear film.

  • Respiratory Irritation (H335): The fine particulate nature of this compound makes it highly susceptible to static cling and aerosolization. Inhalation of these particulates introduces the acidic compound directly to the sensitive alveolar lining, triggering an acute inflammatory response.

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe operational environment, the following PPE must be donned prior to handling :

  • Primary Dermal Protection: Double-layer nitrile gloves (minimum 4-mil thickness).

    • Causality: Nitrile provides excellent resistance to weak organic acids. Double-gloving ensures that if the outer glove is contaminated with static-clinging powder, it can be safely doffed inside the fume hood without exposing the skin.

  • Ocular Protection: Indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient because airborne dust can bypass the gaps. Indirect venting prevents fogging while actively blocking particulate ingress.

  • Respiratory Protection: Handling must be conducted inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are unavailable or compromised, an N95 or P100 particulate respirator is mandatory.

  • Body Protection: A flame-resistant (FR) or standard cotton lab coat, fully buttoned, with cuffs tucked securely under the inner glove.

Operational Workflow: Weighing and Transfer Protocol

The most dangerous phase of handling Pyrido[2,3-b]pyrazine-8-carboxylic acid is the transfer from the bulk container to the reaction vessel.

Workflow Start 1. Fume Hood Prep (Verify Face Velocity) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Static 3. Anti-Static Mitigation (Ionizer / Static Gun) PPE->Static Weigh 4. Weighing (Enclosed Balance) Static->Weigh Transfer 5. Transfer to Reaction (Seal Vessel) Weigh->Transfer Decon 6. Doff Outer Gloves (Decontaminate Area) Transfer->Decon

Standard operating procedure for the safe weighing and transfer of hazardous particulate solids.

Step-by-Step Methodology
  • Preparation: Verify the chemical fume hood face velocity is between 80-100 fpm. Clear the workspace to minimize cross-contamination.

  • PPE Donning: Equip double-layer nitrile gloves, a fully buttoned lab coat, and indirect-vented chemical splash goggles.

  • Anti-Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and stainless-steel spatula. Causality: Because the compound is a fine powder, neutralizing static charge prevents the solid from repelling off the spatula and aerosolizing into the breathing zone.

  • Weighing: Tare the weigh boat on an enclosed analytical balance inside the fume hood. Carefully transfer the gray-brown solid using the treated spatula.

  • Transfer: Move the weighed solid directly into the reaction flask. Immediately seal the flask to contain any residual dust.

  • Decontamination & Doffing: Wipe down the balance and spatulas with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a dry wipe. Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a solid hazardous waste container. Wash hands thoroughly after handling.

Emergency Response & Spill Management

Every protocol must be self-validating; thus, we plan for failure. If a spill occurs outside the fume hood, execute the following steps:

  • Evacuate & Isolate: Step back from the spill to avoid tracking the powder. Alert nearby personnel.

  • Containment: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the hazardous dust, drastically increasing the inhalation risk (H335).

  • Neutralization/Pickup: Lightly mist the spill with water to suppress dust, or cover with a damp absorbent pad. Carefully scoop the wetted material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Final Decontamination: Wash the spill area thoroughly with plenty of soap and water. The mild alkalinity of standard laboratory soap helps neutralize residual carboxylic acid traces.

Waste Disposal Plan

Pyrido[2,3-b]pyrazine-8-carboxylic acid must not be disposed of in standard municipal waste or down the drain.

  • Solid Waste: Collect all contaminated weigh boats, wipes, and outer gloves in a clearly labeled, leak-proof solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF) for assays, the resulting solution must be collected in a designated organic waste carboy.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste: Contains Pyrido[2,3-b]pyrazine-8-carboxylic acid (Toxic/Irritant)" and the accumulation start date.

References

Sources

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